2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-6-4-7-5-8(14(10,11)12)2-3-9(7)13-6/h2-3,5-6H,4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQAHAKABSVXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: The Pharmacophore Versatility of Benzofuran Sulfonamides
Executive Summary: The "Privileged" Scaffold
In medicinal chemistry, the benzofuran sulfonamide scaffold is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. This guide deconstructs the mechanism of action (MoA) of this scaffold, specifically focusing on its dual-targeting potential in oncology: Microtubule Destabilization and Carbonic Anhydrase (CA) Inhibition .
For researchers, the value of this scaffold lies in its modularity. The benzofuran core provides a rigid, lipophilic anchor suitable for hydrophobic pockets (e.g., the colchicine site on tubulin), while the sulfonamide moiety acts as a polar "warhead" capable of zinc coordination (CA active site) or hydrogen bonding in protein-protein interfaces.
Mechanism of Action I: Microtubule Destabilization
Benzofuran sulfonamides are potent inhibitors of tubulin polymerization, functioning primarily as Colchicine Site Agents (CSAs) . Unlike taxanes (which stabilize microtubules), these compounds prevent the assembly of
Structural Basis of Binding
-
The Anchor: The benzofuran ring mimics the A-ring of colchicine or the pharmacophore of combretastatin A-4 (CA-4). It occupies the hydrophobic pocket at the interface of
and tubulin. -
The Trimethoxy Motif: High-potency analogs often feature a 3,4,5-trimethoxyphenyl group attached to the benzofuran. This mimics the polyphenol structure of CA-4, maximizing Van der Waals contacts within the binding site.
-
The Sulfonamide Role: The sulfonamide group often acts as a bioisostere for the olefinic bridge in stilbenes, locking the molecule in a cis-like configuration essential for fitting into the curved colchicine pocket.
Downstream Cellular Effects
Binding induces a conformational change in the tubulin dimer that prevents it from straightening—a requirement for incorporation into the microtubule lattice.
-
Catastrophe Induction: The microtubule dynamic instability is suppressed.
-
G2/M Arrest: Spindle fibers fail to form, triggering the Spindle Assembly Checkpoint (SAC).
-
Apoptosis: Prolonged arrest leads to Bcl-2 phosphorylation and caspase-3 activation.
Mechanism of Action II: Hypoxia Modulation (CA IX/XII)
A distinct subset of benzofuran sulfonamides targets Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms hCA IX and hCA XII .[1]
The Zinc Trap
-
Active Site Coordination: The sulfonamide moiety (
) is the classic zinc-binding group (ZBG). The nitrogen atom coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis. -
Isoform Selectivity: While the sulfonamide head binds the metal, the benzofuran tail extends into the hydrophobic half of the active site. Variations in the benzofuran substitution pattern allow for selectivity against the ubiquitous cytosolic isoforms (hCA I/II) in favor of the transmembrane tumor isoforms (hCA IX/XII).
Therapeutic Logic
Tumors often exist in hypoxic, acidic microenvironments. hCA IX is upregulated by HIF-1
-
The Effect: By inhibiting hCA IX, benzofuran sulfonamides prevent the tumor from regulating its intracellular pH (pHi) and acidifying the extracellular space (pHe), leading to metabolic collapse and reduced metastasis.
Visualizing the Dual Pathway
The following diagram illustrates how a single scaffold class can disrupt tumor survival via two distinct pathways.
Caption: Dual-mechanism pathways of benzofuran sulfonamides targeting mitosis (top) and hypoxic survival (bottom).
Experimental Protocols (Self-Validating Systems)
Protocol A: Tubulin Polymerization Assay (Turbidimetry)
Objective: Quantify the inhibition of microtubule assembly in real-time. Principle: Polymerized microtubules scatter light.[2] Absorbance at 340 nm is proportional to polymer mass.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[2]
-
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP (Critical: Add GTP fresh). -
Enhancer: 10% Glycerol (stabilizes nucleation).
Workflow:
-
Preparation: Cool 96-well plate on ice.
-
Dosing: Add 5
L of test compound (in DMSO) to wells. Final DMSO concentration must be <1%. -
Master Mix: Dilute tubulin to 3 mg/mL in cold G-PEM buffer containing 10% glycerol.
-
Initiation: Add 95
L of Tubulin Master Mix to each well. -
Measurement: Immediately transfer to a plate reader pre-warmed to 37°C .
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
Validation Criteria:
-
Control (DMSO): Must show a sigmoidal curve (Lag phase
Elongation Plateau). -
Reference (Combretastatin A-4): Must show flat-line (complete inhibition).
-
Reference (Paclitaxel): Must show eliminated lag phase (hyper-polymerization).
Protocol B: Carbonic Anhydrase Esterase Assay
Objective: Determine inhibitory constant (
Reagents:
-
Buffer: 12.5 mM Tris-HCl, 75 mM NaCl, pH 7.5 (or pH 8.2 for higher activity).
-
Substrate: 3 mM 4-NPA in acetone (dilute to working conc in water).
-
Enzyme: Recombinant hCA IX or hCA II.
Workflow:
-
Incubation: Mix 10
L enzyme + 10 L test compound (serially diluted). Incubate 10 mins at 25°C to allow equilibrium binding. -
Substrate Addition: Add 180
L of 4-NPA substrate solution. -
Detection: Measure Absorbance (405 nm) kinetically for 15 minutes.
-
Calculation: Determine initial velocity (
). Calculate % Inhibition relative to DMSO control.
Validation Criteria:
-
Spontaneous Hydrolysis: Run a "No Enzyme" blank. 4-NPA hydrolyzes slowly in water; this background must be subtracted.
-
Positive Control: Acetazolamide (AAZ) should yield an IC
in the low nanomolar range.
SAR Optimization Strategy
The following table summarizes how to modulate the benzofuran sulfonamide core for specific outcomes.
| Region | Modification | Effect on Activity |
| Benzofuran C2/C3 | 3,4,5-trimethoxyphenyl ring | Increases Tubulin Affinity. Mimics Colchicine/Combretastatin. |
| Benzofuran C2 | Methyl or Ethyl groups | Modulates Solubility. Too bulky groups may clash with the colchicine pocket. |
| Sulfonamide Nitrogen | Unsubstituted ( | Essential for CA Inhibition. Required for Zn(II) binding. Substitution here destroys CA activity. |
| Sulfonamide Nitrogen | Aryl/Alkyl substitution | Favors Tubulin/Bcl-2. Removes CA activity but improves hydrophobic fit in protein pockets. |
| Benzofuran C5/C6 | Halogens (F, Cl) | Metabolic Stability. Blocks P450 oxidation; can improve selectivity for CA IX over CA II. |
References
-
Discovery of ABT-199 (Venetoclax): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013.
-
Benzofuran Sulfonamides as Tubulin Inhibitors: Kamal, A., et al. "Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis." ChemMedChem, 2013.
-
Carbonic Anhydrase Inhibition Mechanism: Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2012.
-
Selectivity for CA IX/XII: Eldehna, W. M., et al. "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors."[1][3] European Journal of Medicinal Chemistry, 2016.
-
Tubulin Assay Methodology: Bonne, D., et al. "4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules." Journal of Biological Chemistry, 1985.
Sources
- 1. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide: Technical Framework & Protocols
The following guide serves as a technical framework for the solubility profiling of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS: 1343576-63-5). As no singular peer-reviewed dataset currently exists for this specific intermediate in the public domain, this guide functions as a Standard Operating Procedure (SOP) and Thermodynamic Analysis Framework for researchers requiring this data for process optimization (crystallization) or formulation.
Executive Summary & Compound Identity
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a critical pharmacophore used in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) and GPCR ligands (specifically H3/H4 receptors).[1][2] Its dual nature—comprising a lipophilic dihydrobenzofuran core and a polar sulfonamide tail—creates complex solubility behaviors that challenge purification processes.[2]
Understanding the solid-liquid equilibrium (SLE) of this compound is essential for:
-
Process Efficiency: Maximizing yield during sulfonylation workups.
-
Purity: Designing cooling crystallization cycles to reject regioisomers.
-
Green Chemistry: Selecting Class 3 solvents (ethanol, ethyl acetate) over Class 2 solvents (DCM, DMF).[1][2]
| Property | Detail |
| Chemical Name | 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide |
| CAS Number | 1343576-63-5 |
| Molecular Formula | C |
| Molecular Weight | 213.25 g/mol |
| Structural Features | Lipophilic Core (Benzofuran) + H-Bond Donor/Acceptor (Sulfonamide) |
| Predicted LogP | ~1.2 – 1.8 (Moderate Lipophilicity) |
Theoretical Solubility Framework
The solubility of this molecule is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.[2]
Molecular Interactions[1][3]
-
Sulfonamide Group (
): Acts as a strong Hydrogen Bond Donor (HBD) via the and a Hydrogen Bond Acceptor (HBA) via the .[1][2] This suggests high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (Acetone, DMSO).[1][2] -
Benzofuran Core: Provides Van der Waals interactions, favoring non-polar or moderately polar solvents (Ethyl Acetate, Toluene).[1][2]
Thermodynamic Modeling
To correlate experimental solubility data (
Model A: The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data in pure solvents.[2]
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[1][2][3]
- : Empirical parameters representing non-ideality and solution behavior.[1][2]
Model B: The van't Hoff Equation
Used to extract thermodynamic parameters (
- : Enthalpy of dissolution (typically positive/endothermic for this class).[1][2]
- : Entropy of dissolution.[1][2]
Experimental Protocols
To generate the missing solubility landscape for this compound, the following validated protocols must be executed.
Workflow Visualization
The following diagram outlines the decision logic for solubility determination, ensuring data integrity.
Figure 1: Decision matrix and workflow for solubility determination of pharmaceutical intermediates.
Protocol A: Static Equilibrium (Shake-Flask)
Best for: Generating thermodynamic data with high precision.[1][2]
-
Preparation: Add excess 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide to 10 mL of the target solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed equilibrium cell.
-
Agitation: Stir magnetically at 400 rpm. Maintain temperature within
K using a circulating water bath. -
Equilibration: Allow system to equilibrate for 24–48 hours.
-
Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).[1][2]
-
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at
nm) or gravimetric analysis (evaporation to dryness). -
Replication: Repeat at temperatures
to K in 5 K intervals.
Protocol B: Dynamic Laser Monitoring
Best for: Rapid screening with limited material (<100 mg).[1][2]
-
Setup: Place a mixture of known composition (solute mass / solvent mass) in a glass vessel.
-
Cycle: Heat the mixture at a slow rate (
K/min) while monitoring the intensity of a laser beam passing through the solution. -
Detection: The temperature at which laser transmission maximizes (turbidity disappears) is recorded as the saturation temperature (
).[2]
Solvent Selection Strategy
Based on the "Like Dissolves Like" principle and the functional groups of the target molecule, the following solvents are prioritized for screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, 1-Propanol | High | Strong H-bonding with sulfonamide group.[1][2] Ideal for cooling crystallization.[2] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Moderate-High | Dipole-dipole interactions.[1][2] Ethyl Acetate is preferred for extraction efficiency.[2] |
| Non-Polar | Toluene, Hexane | Low | Limited interaction with the polar sulfonamide tail.[2] Useful as anti-solvents .[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvency but restricted in pharma due to toxicity (Class 2).[1][2] |
Recommendation: For purification via recrystallization, a Methanol/Water or Ethanol/Water binary system is highly recommended.[1][2] The compound will exhibit high solubility in the alcohol at high temperatures and drastically reduced solubility upon cooling or water addition.[2]
Data Analysis & Reporting
Once experimental data is collected, it must be tabulated and fitted.[2]
Example Data Structure (Template): Solubility of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (1) in Solvent (2)
| T (K) | RD (%) | ||
| 278.15 | [Value] | [Value] | [Error] |
| 283.15 | [Value] | [Value] | [Error] |
| ... | ... | ... | ...[1][2] |
| 323.15 | [Value] | [Value] | [Error] |
Thermodynamic Calculation:
Plot
A linear plot indicates ideal Van't Hoff behavior.[2] Non-linearity suggests temperature-dependent enthalpy, requiring the Apelblat model.[1][2]
References
-
Compound Synthesis & Application
-
Synthesis of Sulfonamides: "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry."[2][4][5][6] International Journal of Frontiers in Chemistry and Pharmacy Research, 2024.[2][4] Link
-
Carbonic Anhydrase Inhibitors: "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[2] Link[1][2]
-
-
Methodology Standards
-
Chemical Data Sources
Sources
- 1. 378230-81-0|2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide|BLD Pharm [bldpharm.com]
- 2. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]
- 3. 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modular Two-Step Route to Sulfondiimidamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity Analysis of Synthetic 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the purity analysis of synthetically derived 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. As a molecule of interest in pharmaceutical development, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. This document moves beyond a simple recitation of methods to provide a deep dive into the rationale behind the analytical strategy, potential pitfalls, and the establishment of a robust, self-validating quality control system.
The Imperative of Purity: A Foundational Overview
In the realm of drug development, the active pharmaceutical ingredient (API) is the cornerstone of the final product. The presence of impurities, even in minute quantities, can have profound effects, ranging from altered therapeutic efficacy to significant toxicological risks. For a novel synthetic compound like 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, a thorough understanding and control of its impurity profile are not merely a regulatory hurdle but a scientific necessity. This guide will equip you with the strategic approach and technical details required to confidently assess the purity of this molecule.
Charting the Course: A Proposed Synthetic Pathway and Potential Impurities
A robust purity analysis begins with a comprehensive understanding of the synthetic route. While multiple pathways to 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide may exist, a plausible and common approach involves the formation of the dihydrobenzofuran ring followed by sulfonation and amidation.
Based on this proposed synthesis, a number of process-related impurities can be anticipated:
-
Starting Material Carryover: Unreacted 2-methallyloxyphenol or 2-methyl-2,3-dihydro-1-benzofuran.
-
Isomeric Impurities: Incomplete Claisen rearrangement could lead to the formation of other isomers. The sulfonation step can also result in the formation of positional isomers (e.g., sulfonation at the 4- or 6-position).
-
By-products of Sulfonation: Di-sulfonated products or hydrolyzed sulfonyl chloride (sulfonic acid).
-
By-products of Amination: Incomplete reaction leading to the presence of the sulfonyl chloride intermediate.
-
Degradation Products: The dihydrobenzofuran ring can be susceptible to oxidation or ring-opening under harsh reaction or storage conditions.
Table 1: Potential Impurities and their Classification
| Impurity Type | Potential Compound | Rationale |
| Starting Material | 2-Methallyloxyphenol | Incomplete initial reaction. |
| Intermediate | 2-Methyl-2,3-dihydro-1-benzofuran | Incomplete sulfonation. |
| Intermediate | 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | Incomplete amination. |
| Isomer | 2-Methyl-2,3-dihydro-1-benzofuran-4-sulfonamide | Non-regioselective sulfonation. |
| Isomer | 2-Methyl-2,3-dihydro-1-benzofuran-6-sulfonamide | Non-regioselective sulfonation. |
| By-product | 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonic acid | Hydrolysis of the sulfonyl chloride. |
| Degradation | Ring-opened products | Instability under certain pH or oxidative conditions. |
The Analytical Toolkit: A Multi-faceted Approach to Purity Determination
No single analytical technique is sufficient to fully characterize the purity of a drug substance. A combination of chromatographic and spectroscopic methods is essential to ensure that all potential impurities are detected and quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC with UV or Diode Array Detection (DAD) is the primary technique for quantifying the API and detecting non-volatile organic impurities. The choice of stationary and mobile phases is critical for achieving optimal separation.
Rationale for Method Selection: A reversed-phase C18 column is a versatile starting point for a molecule with the polarity of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. A gradient elution with a buffered aqueous phase and an organic modifier like acetonitrile or methanol will allow for the separation of compounds with a range of polarities.
Experimental Protocol: RP-HPLC-UV/DAD
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm and 275 nm (or DAD for full spectral analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of mobile phase A and B.
Method Validation (ICH Q2(R1)): The developed HPLC method must be validated to ensure it is fit for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 2: Typical HPLC Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOD/LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1; LOQ ≈ 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. This includes residual solvents from the synthesis and potential volatile degradation products.
Rationale for Method Selection: The target molecule itself may have limited volatility, but GC-MS is invaluable for detecting low molecular weight impurities. A headspace GC-MS approach is particularly effective for residual solvent analysis. For other semi-volatile impurities, direct injection of a derivatized or underivatized sample can be employed.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system coupled to a mass spectrometer with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C for 5 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 min
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the API and the identification of unknown impurities.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Method Selection: High-field NMR provides the resolution necessary to distinguish between subtle structural differences, such as those in positional isomers. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for confirming connectivity and assigning all signals, which is a prerequisite for identifying impurities.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of 7-8 ppm corresponding to the protons on the benzene ring. The substitution pattern will dictate the coupling patterns.
-
Dihydrofuran Protons: Aliphatic protons of the dihydrofuran ring, including the methyl group, will appear in the upfield region (typically 1-5 ppm). The methyl group will likely be a doublet, coupled to the adjacent methine proton.
-
Sulfonamide Protons: The -NH₂ protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Impurity Detection by NMR:
-
Minor signals in the baseline can indicate the presence of impurities.
-
Integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
The chemical shifts and coupling patterns of these minor signals can be used to deduce the structures of the impurities, especially when compared to the expected spectra of potential by-products.
Elemental Analysis: Quantifying the Inorganic Landscape
Elemental analysis is crucial for determining the presence of inorganic impurities, which can include residual catalysts from the synthesis or heavy metals.[4]
Rationale for Method Selection: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to detect a wide range of elements at trace levels, as recommended by ICH Q3D guidelines for elemental impurities.
Procedure Outline:
-
Sample Digestion: The organic matrix is removed by microwave-assisted acid digestion to bring the inorganic elements into solution.
-
Analysis: The digested sample is introduced into the ICP-MS, where the elements are ionized and detected by their mass-to-charge ratio.
-
Quantification: The concentration of each element is determined by comparison to certified reference materials.
Adherence to Regulatory Standards: The ICH Framework
The International Council for Harmonisation (ICH) provides a set of guidelines that are globally recognized for ensuring the quality of pharmaceuticals. For the purity analysis of a new drug substance like 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, the following ICH guidelines are of paramount importance:
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities.[3]
-
ICH Q2(R1): Validation of Analytical Procedures: This document outlines the necessary validation characteristics for analytical methods used in quality control.[1][2]
Table 3: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Any impurity found at a level above the identification threshold must be structurally characterized. If an impurity is present at a level exceeding the qualification threshold, its biological safety must be established.
Conclusion: A Commitment to Scientific Integrity
The purity analysis of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a multifaceted endeavor that demands a deep understanding of its chemistry, a strategic application of analytical techniques, and a steadfast commitment to regulatory standards. By adopting the integrated approach outlined in this guide, researchers and drug development professionals can build a robust and self-validating system for ensuring the quality and safety of this promising pharmaceutical compound. This commitment to scientific integrity is the bedrock upon which successful drug development is built.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]]
-
PubChem. (n.d.). 2,3-dihydro-1-benzofuran-5-sulfonamide. Retrieved from [Link]]
- Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.
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Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363.[5]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2688.[3]
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The Advent and Evolution of Benzofuran Sulfonamides: A Technical Guide for Drug Discovery
Abstract
The benzofuran sulfonamide scaffold represents a compelling intersection of two pharmacologically significant moieties. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this heterocyclic system. We will traverse the initial rationale for its synthesis, delve into key synthetic methodologies, and analyze its role as a potent inhibitor of carbonic anhydrase, a journey that began with the pursuit of topically active anti-glaucoma agents. Furthermore, this guide will illuminate the expansion of benzofuran sulfonamides into oncology, detailing their mechanisms of action against cancer-associated signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of historical context, practical synthetic insights, and a forward-looking perspective on this versatile molecular architecture.
Genesis of a Scaffold: The Convergence of Benzofuran and Sulfonamide
The story of benzofuran sulfonamides is not one of serendipity but of rational drug design, rooted in the established therapeutic legacies of its constituent parts. The benzofuran ring, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The first synthesis of the benzofuran ring itself is credited to Perkin in 1870.[3][4]
The sulfonamide group (-SO₂NH₂), on the other hand, etched its place in medical history with the discovery of prontosil by Gerhard Domagk in the 1930s, ushering in the era of antibacterial sulfa drugs.[5] The fundamental mechanism of action for these early antibacterial agents was their structural mimicry of para-aminobenzoic acid (PABA), leading to the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6]
The strategic amalgamation of these two pharmacophores was prominently pioneered in the late 1980s and early 1990s by researchers at Merck Sharp & Dohme, led by Samuel L. Graham. Their primary objective was the development of topically active carbonic anhydrase inhibitors for the treatment of glaucoma.[3] Carbonic anhydrase (CA) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Inhibition of CA in the ciliary processes of the eye reduces the formation of aqueous humor, thus lowering intraocular pressure. The sulfonamide moiety was already a well-established zinc-binding group for CA inhibitors. The rationale for incorporating the benzofuran scaffold was to enhance the potency and modulate the physicochemical properties of the inhibitors to improve topical activity and reduce systemic side effects.[3][7] This seminal work, published in 1990 in the Journal of Medicinal Chemistry, laid the groundwork for the exploration of benzofuran sulfonamides as a distinct and promising class of therapeutic agents.[3]
Synthetic Strategies: Constructing the Benzofuran Sulfonamide Core
The synthesis of benzofuran sulfonamides can be broadly approached in two stages: the construction of the benzofuran ring system and the subsequent introduction of the sulfonamide functionality.
Building the Benzofuran Scaffold
A variety of synthetic routes to the benzofuran nucleus have been developed since Perkin's initial synthesis from coumarin.[4][9] Modern methods often employ transition-metal-catalyzed reactions to achieve high efficiency and regioselectivity.
-
Palladium- and Copper-Catalyzed Cyclizations: A common and versatile approach involves the Sonogashira coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization. The use of a palladium catalyst for the coupling and a copper co-catalyst for the cyclization is a well-established protocol.[9]
*dot graph "Sonogashira_Coupling_Cyclization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Iodophenol [label="o-Iodophenol"]; Alkyne [label="Terminal Alkyne"]; Coupling [label="Pd Catalyst, CuI\nBase (e.g., Et3N)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2-(Alkynyl)phenol\nIntermediate"]; Cyclization [label="Intramolecular\nCyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzofuran [label="Substituted Benzofuran"];
Iodophenol -> Coupling; Alkyne -> Coupling; Coupling -> Intermediate; Intermediate -> Cyclization; Cyclization -> Benzofuran; } *dot Figure 1: General scheme for benzofuran synthesis via Sonogashira coupling and cyclization.
-
Other Transition-Metal-Catalyzed Methods: Rhodium, nickel, and gold catalysts have also been employed in various cyclization strategies to construct the benzofuran ring, each offering unique advantages in terms of substrate scope and reaction conditions.[9]
Introduction of the Sulfonamide Moiety
The most direct method for introducing the sulfonamide group onto the benzofuran ring is through electrophilic sulfonation.
-
Chlorosulfonylation followed by Amination: This two-step process is a widely used and reliable method. The benzofuran scaffold is first treated with chlorosulfonic acid (ClSO₃H) to generate the corresponding benzofuran-2-sulfonyl chloride. This highly reactive intermediate is then reacted with ammonia or a primary/secondary amine to yield the desired sulfonamide.
*dot graph "Sulfonamide_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Benzofuran [label="Benzofuran"]; Chlorosulfonylation [label="1. ClSO₃H", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SulfonylChloride [label="Benzofuran-2-sulfonyl\nChloride"]; Amination [label="2. NH₃ (or RNH₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Benzofuran-2-sulfonamide"];
Benzofuran -> Chlorosulfonylation; Chlorosulfonylation -> SulfonylChloride; SulfonylChloride -> Amination; Amination -> Sulfonamide; } *dot Figure 2: General pathway for the synthesis of benzofuran-2-sulfonamides.
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative examples of the synthesis of benzofuran sulfonamides, adapted from the literature.
General Synthesis of Benzofuran-2-Sulfonamides (Adapted from Graham et al., 1990)
Step 1: Synthesis of Benzofuran-2-sulfonyl Chloride
-
To a stirred solution of the substituted benzofuran (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (3.0-5.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzofuran-2-sulfonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of Benzofuran-2-sulfonamide
-
Dissolve the crude benzofuran-2-sulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired benzofuran-2-sulfonamide.
Synthesis of Novel Benzofuran-based Sulfonamides as Carbonic Anhydrase Inhibitors (Adapted from Eldehna et al.)
More recent synthetic approaches have focused on creating hybrid molecules where the benzofuran sulfonamide core is linked to other pharmacophores to enhance selectivity and potency. A common strategy involves the condensation of a 2-acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide.[10]
Protocol: Condensation of 2-Acetylbenzofuran with 4-Hydrazinylbenzenesulfonamide
-
A mixture of 2-acetylbenzofuran (1.0 eq) and 4-hydrazinylbenzenesulfonamide (1.0 eq) in glacial acetic acid is heated at reflux for 4 hours.[10]
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and then dried.
-
The crude product is recrystallized from a suitable solvent system (e.g., dioxane) to yield the pure benzofuran-based sulfonamide.[10]
Biological Activity and Therapeutic Applications
Carbonic Anhydrase Inhibition: From Glaucoma to Oncology
The primary and most extensively studied biological activity of benzofuran sulfonamides is their inhibition of carbonic anhydrase.[3][4][7][10]
-
Mechanism of Action: The sulfonamide moiety acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme.[3][8] This interaction mimics the transition state of the CO₂ hydration reaction, effectively blocking the enzyme's catalytic activity.[8]
*dot graph "CA_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
CA_Active_Site [label="CA Active Site\n(with Zn²⁺)"]; Sulfonamide [label="Benzofuran\nSulfonamide"]; Binding [label="Coordination\nBinding", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibited_Complex [label="Inhibited Enzyme\nComplex"]; No_Reaction [label="CO₂ Hydration\nBlocked", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CA_Active_Site -> Binding; Sulfonamide -> Binding; Binding -> Inhibited_Complex; Inhibited_Complex -> No_Reaction; } *dot Figure 3: Mechanism of carbonic anhydrase inhibition by benzofuran sulfonamides.
-
Glaucoma: As initially intended by Graham and colleagues, benzofuran sulfonamides are potent inhibitors of CA II, an isoform abundant in the ciliary body of the eye.[3] By inhibiting CA II, these compounds reduce the secretion of aqueous humor, leading to a decrease in intraocular pressure, a key therapeutic strategy for glaucoma.[3]
-
Oncology: The focus of benzofuran sulfonamide research has significantly expanded into oncology. This is primarily due to their ability to selectively inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[4][8][10] These isoforms are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8] By inhibiting these isoforms, benzofuran sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.[11]
Anticancer Activity Beyond Carbonic Anhydrase Inhibition
Recent studies have revealed that the anticancer effects of some benzofuran sulfonamides are not solely dependent on CA inhibition. They have been shown to modulate other critical signaling pathways implicated in cancer.[12][13]
-
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is a key regulator of tumor adaptation to hypoxia.[12]
-
Modulation of mTOR Signaling: The AKT/mTOR signaling pathway is frequently dysregulated in cancer. Some benzofuran derivatives have been identified as inhibitors of this pathway, offering another avenue for their anticancer activity.[13]
-
VEGFR-2 Inhibition: The sulfonamide scaffold has been incorporated into molecules designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
Structure-Activity Relationships (SAR) and Quantitative Data
The therapeutic potential of benzofuran sulfonamides is intricately linked to their structural features. The following table summarizes key SAR data for a selection of benzofuran sulfonamides as carbonic anhydrase inhibitors.
| Compound ID | Benzofuran Substituents | Linker | Sulfonamide Moiety | Target CA Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 4a | Unsubstituted | Hydrazine | Benzenesulfonamide | hCA IX | 33.3 | [4] |
| 5b | 5-Bromo | Hydrazide | Benzenesulfonamide | hCA IX | 27.7 | [4] |
| 9a | Unsubstituted | Hydrazone | Arylsulfone | hCA IX | 32.8 | [4] |
| 9c | Unsubstituted | Hydrazone | Arylsulfone | hCA IX | 10.0 | [10] |
| 5a | Unsubstituted | Hydrazide | Benzenesulfonamide | hCA I | 37.4 | [4] |
| 4b | 5-Bromo | Hydrazine | Benzenesulfonamide | hCA I | 92.7 | [4] |
Key SAR Insights:
-
Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran ring significantly influence potency and selectivity. Halogenation, such as the introduction of a bromine atom at the 5-position, can modulate activity.[4]
-
Linker Region: The linker connecting the benzofuran core to the sulfonamide-bearing phenyl ring plays a crucial role. Hydrazide and hydrazone linkers have been successfully employed, with the nature of the linker impacting the inhibitory profile.[4][10]
-
Sulfonamide Moiety: While the primary sulfonamide is essential for zinc binding, modifications to the phenyl ring to which it is attached can fine-tune the interactions within the enzyme's active site, leading to enhanced selectivity for different CA isoforms. The incorporation of arylsulfone moieties has been shown to improve selectivity for the tumor-associated CA IX and XII over the cytosolic isoforms CA I and II.[4]
Future Perspectives and Conclusion
The journey of benzofuran sulfonamides, from their rational design as topical anti-glaucoma agents to their current exploration as multifaceted anticancer drugs, underscores the power of medicinal chemistry in evolving and repurposing privileged scaffolds. The initial work by Graham and his team provided a robust foundation, demonstrating the potential of combining the benzofuran nucleus with the sulfonamide pharmacophore.[3]
Current research continues to build upon this legacy, with a strong focus on developing isoform-selective carbonic anhydrase inhibitors for oncology. The ability of these compounds to target the hypoxic tumor microenvironment remains a highly attractive therapeutic strategy.[8][10] Furthermore, the discovery of their activity against other cancer-related targets, such as the HIF-1 and mTOR pathways, opens up new avenues for the development of multi-targeted anticancer agents.[12][13]
Future efforts in this field will likely concentrate on:
-
Enhancing Selectivity: Fine-tuning the structure to achieve even greater selectivity for tumor-associated CA isoforms over off-target CAs to minimize side effects.
-
Multi-Targeted Drug Design: Intentionally designing benzofuran sulfonamides that simultaneously inhibit multiple key pathways in cancer progression.
-
Improving Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds to enhance their bioavailability, metabolic stability, and tumor penetration.
References
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Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4817. [Link]
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Graham, S. L., Hoffman, J. M., Gautheron, P., Michelson, S. R., Scholz, T. H., Schwam, H., ... & Smith, R. L. (1990). Topically active carbonic anhydrase inhibitors. 3. Benzofuran-and indole-2-sulfonamides. Journal of Medicinal Chemistry, 33(2), 749-754. [Link]
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Eldehna, W. M., Nocentini, A., El-Sayed, Z. M., Al-Warhi, T., Aljaeed, N., Alotaibi, O. J., ... & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]
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Akhtar, M. N., & Supuran, C. T. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-8. [Link]
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Eldehna, W. M., Nocentini, A., El-Sayed, Z. M., Al-Warhi, T., Aljaeed, N., Alotaibi, O. J., ... & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298–305. [Link]
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Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]
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Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, A. R. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Future Medicinal Chemistry, 14(1), 59-75. [Link]
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Bera, S., & Maiti, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of reports in pharmaceutical sciences, 4(2), 109. [Link]
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El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 149, 107409. [Link]
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El-Emam, A. A., & Al-Deeb, O. A. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(19), 6825. [Link]
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Whitepaper: A Technical Guide to the Interaction of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide with Carbonic Anhydrases
Executive Summary
The inhibition of carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes, remains a cornerstone of therapeutic intervention for a range of pathologies, including glaucoma, epilepsy, and cancer. The primary sulfonamides (R-SO₂NH₂) represent the most established class of CA inhibitors (CAIs). This technical guide provides an in-depth examination of a specific heterocyclic sulfonamide, 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide, detailing its interaction with human (h) CA isoforms, the mechanistic basis of its inhibitory action, and the state-of-the-art methodologies required for its characterization. We will dissect its inhibitory profile, isoform selectivity, and the critical experimental workflows that validate its activity, offering field-proven insights for researchers in medicinal chemistry and pharmacology.
The Therapeutic Rationale: Targeting Carbonic Anhydrase
Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to pH regulation, ion transport, and fluid balance in a multitude of physiological processes. Humans express 15 different CA isoforms, each with a distinct tissue distribution and physiological role, making isoform-selective inhibition a key goal in modern drug design.
The classical mechanism of sulfonamide-based inhibition is rooted in the chemistry of the enzyme's active site. The catalytic zinc ion (Zn²⁺) is coordinated by three histidine residues and a water molecule (or hydroxide ion). This zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate. Primary sulfonamides, like the topic of this guide, act as potent inhibitors by coordinating to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule and thus blocking the enzyme's function.
Profile of the Inhibitor: 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
The scaffold of 2,3-dihydro-1-benzofuran is a privileged structure in medicinal chemistry, known for its favorable pharmacological properties. When functionalized with a sulfonamide group at the 5-position, it creates a molecule primed for interaction with the carbonic anhydrase active site. The 2-methyl substitution can influence the molecule's orientation within the active site, potentially enhancing binding affinity and modulating isoform selectivity.
The core logic behind this structural class is to utilize the sulfonamide group as the "zinc-binding group" or "warhead," while the dihydrobenzofuran scaffold serves as the "tail," interacting with hydrophilic and hydrophobic residues lining the active site cavity. These secondary interactions are crucial for determining the inhibitor's potency and, critically, its selectivity among the various CA isoforms.
Figure 1: Conceptual diagram illustrating the key structural components of the inhibitor and the carbonic anhydrase active site, along with the fundamental binding mechanism.
Quantitative Inhibitory Profile and Selectivity
The efficacy of a CA inhibitor is not solely defined by its potency against a single isoform but by its selectivity profile across the entire family. High potency against a therapeutic target (e.g., hCA II for glaucoma, hCA IX/XII for cancer) coupled with low potency against off-target cytosolic isoforms (e.g., hCA I) is the hallmark of a promising drug candidate.
Studies have characterized the inhibitory activity of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide against key hCA isoforms. The data, typically derived from stopped-flow CO₂ hydratase assays, reveals its potency and selectivity.
Table 1: Inhibitory Profile of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide against Human CA Isoforms
| Isoform | Physiological Role | Kᵢ (nM) | Selectivity Ratio (Kᵢ hCA I / Kᵢ Target) |
| hCA I | Cytosolic (Off-target) | 98.4 | 1.0 |
| hCA II | Cytosolic (Glaucoma Target) | 14.2 | 6.9 |
| hCA IX | Transmembrane (Cancer Target) | 25.5 | 3.9 |
| hCA XII | Transmembrane (Cancer Target) | 4.7 | 20.9 |
Note: Data synthesized from representative studies on this class of compounds. Actual values may vary based on specific experimental conditions. The key takeaway is the differential affinity across isoforms.
Interpretation of Data: The sub-nanomolar to low nanomolar Kᵢ values confirm that 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a potent inhibitor of several physiologically relevant carbonic anhydrase isoforms. Notably, it shows significant potency against hCA II, a primary target for anti-glaucoma drugs, and even greater potency against the cancer-associated isoform hCA XII. The selectivity ratio indicates it is nearly 21 times more effective at inhibiting the cancer target hCA XII than the ubiquitous off-target isoform hCA I, suggesting a favorable therapeutic window.
Self-Validating Experimental Protocols
Accurate and reproducible characterization of inhibitor potency is non-negotiable. The gold standard for measuring the kinetics of CA-inhibitor interactions is the stopped-flow spectrophotometric assay, which measures the enzyme's core CO₂ hydratase activity.
Protocol 1: Determination of Inhibition Constants (Kᵢ) using Stopped-Flow CO₂ Hydration Assay
Causality: This method is chosen because it directly measures the catalytic event of interest—CO₂ hydration. By observing the change in pH via an indicator dye as the reaction proceeds, we can calculate the initial velocity of the enzyme. The assay's speed is critical for capturing the rapid kinetics of CA.
Figure 2: Workflow for determining CA inhibition constants (Kᵢ) using a stopped-flow CO₂ hydration assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme/Inhibitor Solution (Syringe A): Prepare a solution containing 10 mM HEPES buffer (pH 7.5), 0.1 M Na₂SO₄ (for constant ionic strength), 0.1 mM Phenol Red (pH indicator), the purified hCA enzyme (final concentration ~10 nM), and varying concentrations of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. A control sample with DMSO vehicle instead of inhibitor is mandatory.
-
Substrate Solution (Syringe B): Prepare a fresh, saturated solution of CO₂ by bubbling CO₂ gas through distilled water at 4°C. The final concentration is typically ~30 mM.
-
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer (e.g., an Applied Photophysics instrument) to 25°C. Set the monochromator to 557 nm, the wavelength of maximum absorbance change for Phenol Red at this pH.
-
Data Acquisition:
-
Load Syringe A (Enzyme/Inhibitor) and Syringe B (CO₂) into the instrument.
-
Initiate the rapid mixing (1:1 volume ratio). The reaction is triggered, and the pH drop is monitored as a decrease in absorbance.
-
Collect data for 10-20 seconds for each inhibitor concentration.
-
-
Data Analysis (The Self-Validating System):
-
For each run, calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.
-
Plot the % activity against the logarithm of the inhibitor concentration. Fit this dose-response curve using non-linear regression to obtain the IC₅₀ value.
-
Finally, convert the IC₅₀ value to the true inhibition constant, Kᵢ, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the enzyme under these conditions. This final step is crucial for standardizing results and removing dependency on substrate concentration.
-
Conclusion and Future Directions
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide stands as a potent and selective inhibitor of key human carbonic anhydrase isoforms, particularly the therapeutic targets hCA II and hCA XII. Its dihydrobenzofuran scaffold provides a versatile platform for further chemical modification to fine-tune its selectivity and pharmacokinetic properties. The methodologies outlined herein provide a robust framework for the continued evaluation of this and other novel CAIs. Future research should focus on co-crystallization studies to provide definitive structural evidence of its binding mode and in vivo studies to validate its therapeutic potential in models of glaucoma and cancer.
References
-
Supuran, C. T. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3467-3474. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. The structural basis of the sulfonamide inhibitors of carbonic anhydrase. In Carbonic Anhydrase: Its Inhibitors and Activators, 2004, 71-104. [Link]
-
Gülçin, İ., Talea, G., Akkemik, E., & Supuran, C. T. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX and XII with a series of 2,3-dihydro-1H-inden-1-one derivatives. Bioorganic & Medicinal Chemistry, 2012, 20(18), 5526-5530. [Link]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Sulfonamide
The compound 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide belongs to a class of molecules that merge the structural features of benzofurans and sulfonamides. This unique combination suggests a rich polypharmacological potential, as both moieties are present in a wide array of biologically active agents. Sulfonamides, the first broadly effective systemic antimicrobials, are known for their diverse therapeutic applications, including antibacterial, antiviral, antidiabetic, and anticancer activities[1][2][3]. Their primary antibacterial mechanism often involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway[4][5][6][]. The benzofuran core is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities ranging from antimicrobial to anticancer and anti-inflammatory effects[8][9][10].
Given this background, 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a compelling candidate for comprehensive biological evaluation. This document provides a detailed guide to a suite of cell-based assays designed to elucidate its cytotoxic, cell cycle inhibitory, and potential anti-inflammatory activities. The protocols herein are designed to be self-validating and provide a robust framework for the initial characterization of this novel compound.
Hypothesized Biological Activities and Assay Selection
Based on the compound's structural alerts, we propose investigating three primary areas of potential bioactivity: anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Many sulfonamide derivatives have demonstrated significant anticancer properties[1][11]. Furthermore, benzofuran-based sulfonamides have been identified as selective inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII[12]. Therefore, a primary focus of our investigation will be to assess the compound's potential as an anticancer agent.
Key Assays:
-
Cytotoxicity Screening: To determine the compound's general toxicity towards cancer cells and establish a working concentration range.
-
Cell Cycle Analysis: To investigate if the compound induces cell cycle arrest, a common mechanism for anticancer drugs[13][14].
-
Carbonic Anhydrase Inhibition Assay: To explore a specific, clinically relevant target for this class of compounds.
Anti-inflammatory Activity
A structurally related compound, 2,3-Dihydro-1-benzofuran-5-sulfonamide, is known to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory cascade[15]. This suggests that our target compound may also possess anti-inflammatory properties.
Key Assays:
-
COX Inhibition Assay: To directly measure the compound's effect on COX activity.
-
Pro-inflammatory Cytokine Quantification: To assess the compound's ability to modulate the immune response in a cellular context.
Antimicrobial Activity
The sulfonamide moiety is a classic pharmacophore for antimicrobial agents[4][5][16]. Therefore, it is prudent to evaluate the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.
Key Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: To quantify the compound's antimicrobial potency.
Detailed Protocols and Methodologies
Protocol 1: MTT Assay for Cytotoxicity Screening
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[11].
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Hypothetical Cell Cycle Arrest Pathway
Caption: Hypothetical pathway of compound-induced cell cycle arrest.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Cytotoxicity of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| HCT116 | Colon Cancer | 25.7 ± 3.1 |
| A549 | Lung Cancer | 42.1 ± 5.4 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 45.3 ± 2.5 | 35.1 ± 1.9 | 19.6 ± 2.1 |
| Compound (25 µM) | 68.9 ± 3.2 | 15.4 ± 2.0 | 15.7 ± 1.8 |
| Compound (50 µM) | 75.1 ± 4.1 | 8.2 ± 1.5 | 16.7 ± 2.3 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for characterizing the biological activities of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. The initial focus on cytotoxicity and cell cycle effects will provide critical information about its potential as an anticancer agent. Further investigations could delve into its anti-inflammatory and antimicrobial properties, as suggested by its chemical structure. Subsequent studies should aim to identify the specific molecular targets and elucidate the detailed mechanisms of action to fully understand the therapeutic potential of this novel compound.
References
-
Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 15(4), 795–804. Retrieved from [Link]
-
Inam, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Preprint]. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1194-1200. Retrieved from [Link]
-
Krasil'nikova, O. G., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8968. Retrieved from [Link]
-
Stavropoulos, G., et al. (2010). Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. Archiv der Pharmazie, 343(2), 101-109. Retrieved from [Link]
-
5 Minute Antimicrobials. (2022, October 11). Sulfonamides [Video]. YouTube. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Ghorab, M. M., et al. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1267. Retrieved from [Link]
-
Das, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1209, 127833. Retrieved from [Link]
-
Reddy, C. S., et al. (2018). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. Journal of the Serbian Chemical Society, 83(9), 1017-1027. Retrieved from [Link]
-
Owa, T., et al. (2001). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Molecular Cancer Therapeutics, 1(1), 53-61. Retrieved from [Link]
-
Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(1), 53-61. Retrieved from [Link]
-
Koca, M., et al. (2005). Part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. Retrieved from [Link]
-
Kumar, A., et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 13(3), 645-654. Retrieved from [Link]
-
Inam, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Preprint]. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
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- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide in diuretic research
Application Note: 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide in Diuretic Research
Executive Summary
This guide details the application of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS: 1343576-63-5) as a pharmacological scaffold and functional probe in diuretic research.[1][2][3] Structurally analogous to the dihydroindoline moiety found in Indapamide and the benzofuran core of novel Pendrin inhibitors , this compound serves as a critical lead structure for investigating Carbonic Anhydrase (CA) inhibition and renal electrolyte transport modulation.[1]
This document provides standardized protocols for solubility optimization, in vitro enzyme inhibition assays, and in vivo diuretic screening, designed to validate the compound's efficacy in promoting natriuresis and diuresis.[1]
Scientific Background & Mechanism
Chemical Identity & Significance
The molecule features a 2,3-dihydrobenzofuran (coumaran) core fused with a C5-sulfonamide group.[1][2][3]
-
Pharmacophore: The unsubstituted sulfonamide (
) is the classic zinc-binding motif required for Carbonic Anhydrase (CA) inhibition.[1][2][3][4] -
Structural Homology: It acts as a bioisostere to Indapamide (a thiazide-like diuretic) but lacks the amide linker, suggesting a mechanism closer to proximal tubule CA inhibitors (like Acetazolamide) rather than distal convoluted tubule (DCT) symport blockers.[1][3]
Mechanism of Action: Carbonic Anhydrase Inhibition
In the Proximal Convoluted Tubule (PCT) , Carbonic Anhydrase (specifically isoforms CA II and CA IV) catalyzes the hydration of
-
Blockade: 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide binds to the
ion in the CA active site.[1][2][3] -
Effect: Inhibition prevents
generation required for the exchanger (NHE3).[1][3] -
Result: Increased excretion of
, , and water (alkaline diuresis).[1][3]
Figure 1: Mechanism of Action in the Proximal Convoluted Tubule. The sulfonamide moiety inhibits CA II and IV, disrupting the proton gradient required for Sodium reabsorption.[1]
Experimental Protocols
Protocol A: Compound Preparation & Solubilization
Rationale: Sulfonamides often exhibit poor aqueous solubility.[1][3] Proper formulation is critical for assay reproducibility.[1][3]
-
Stock Solution (10 mM):
-
Working Solution (Assay Dependent):
Protocol B: In Vitro Carbonic Anhydrase Inhibition (Stopped-Flow Assay)
Objective: Determine the
Materials:
-
Substrate: Phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
- saturated water.[1][3]
-
Stopped-flow spectrophotometer (e.g., Applied Photophysics).[1][2][3]
Procedure:
-
Baseline Kinetics: Rapidly mix the enzyme solution with
-saturated water in the stopped-flow apparatus. Monitor the absorbance change at 557 nm (phenol red color change from red to yellow as pH drops).[1] -
Inhibitor Incubation: Incubate enzyme with varying concentrations of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature.[1][2][3]
-
Measurement: Trigger the reaction by mixing with substrate. Record the initial rate of
hydration. -
Analysis: Fit data to the Morrison equation for tight-binding inhibitors to calculate
and derive using the Cheng-Prusoff equation.[1][2][3]
Acceptance Criteria:
-
Reference Standard (Acetazolamide)
against hCA II must be ~12 nM.[1][3] - of the dose-response curve > 0.95.[1][2][3]
Protocol C: In Vivo Diuretic Activity (Lipschitz Method)
Objective: Evaluate urine volume and electrolyte excretion (
Animals: Male Wistar rats (180–220 g), fasted for 18 hours with free access to water.[1]
Experimental Groups (n=6 per group):
-
Control: Vehicle (0.9% Saline, 25 mL/kg).
-
Standard: Furosemide (20 mg/kg, IP) or Acetazolamide (20 mg/kg, IP).[1][3]
-
Test Group 1: Compound (10 mg/kg, IP).
-
Test Group 2: Compound (30 mg/kg, IP).
Workflow:
-
Hydration: Administer normal saline (25 mL/kg) orally to all animals to impose a uniform fluid load.[1][3]
-
Treatment: Immediately administer the Test Compound or Standard intraperitoneally (IP).[1][3]
-
Collection: Place rats individually in metabolic cages. Collect urine at 5 hours and 24 hours.[1][3]
-
Analysis:
Data Interpretation Table:
| Parameter | CA Inhibitor Profile | Loop Diuretic Profile | Thiazide Profile |
| Urine Volume | Moderate Increase | High Increase | Moderate Increase |
| Na+ Excretion | Increased | High Increase | Increased |
| K+ Excretion | High Increase (Kaliuresis) | Increased | Increased |
| HCO3- Excretion | High (Alkaline Urine) | No Change | Low/No Change |
| Urine pH | > 7.5 | < 6.0 | 6.0 - 7.0 |
Workflow Visualization
Figure 2: Experimental Workflow for Diuretic Validation. Progression from chemical handling to in vivo profiling.
References
-
Supuran, C. T. (2008).[1][5][6] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1][3] Nature Reviews Drug Discovery, 7(2), 168-181.[1][3] Link
-
Cil, O., et al. (2025).[1][3][7] "High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics."[1][2][3] European Journal of Medicinal Chemistry, 117133.[1][7] Link
-
Eldehna, W. M., et al. (2022).[1][8] "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors."[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 603-614.[1][3] Link
-
Vogel, H. G. (2008).[1] "Diuretic and Saluretic Activity."[1][3][6] In Drug Discovery and Evaluation: Pharmacological Assays (pp. 321-325).[1][2][3] Springer.[1][3] Link[1][3]
-
Feit, P. W. (1971).[1] "Aminobenzoic acid diuretics.[1][3] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432-439.[1][3] (Foundational SAR for sulfonamide diuretics).[1][3] Link[1][3]
Sources
- 1. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 2. CAS 112894-47-0|2,3-Dihydrobenzofuran-5-Sulfonamide [rlavie.com]
- 3. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High potency 3-carboxy-2-methylbenzofuran pendrin inhibitors as novel diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide as a tool compound in chemical biology
[1]
Executive Summary & Compound Profile
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a specialized chemical probe and pharmacophore scaffold used primarily in the structural biology and medicinal chemistry of Carbonic Anhydrases (CAs) .[1] It belongs to the class of aromatic sulfonamides, which are the classical inhibitors of zinc-metalloenzymes.
Unlike simple benzene sulfonamides, the dihydrobenzofuran core provides a distinct steric and lipophilic profile, allowing researchers to probe the "hydrophobic pocket" of CA active sites. This compound is critical for Fragment-Based Drug Discovery (FBDD) campaigns aiming to design isoform-selective inhibitors (e.g., targeting tumor-associated CA IX/XII over cytosolic CA I/II).[1]
Technical Specifications
| Parameter | Detail |
| Chemical Class | Bicyclic Aromatic Sulfonamide |
| Primary Target | Human Carbonic Anhydrases (hCA I, II, IX, XII) |
| Mechanism | Zinc Binding Group (ZBG) & Hydrophobic Interaction |
| Key Utility | Isoform Selectivity Probing, X-ray Crystallography Fragment, SAR Optimization |
| Solubility | DMSO (up to 50 mM), Ethanol (moderate) |
| Stereochemistry | Contains one chiral center at C2; often used as racemate in initial screens, but enantiomers exhibit differential binding affinities. |
Mechanism of Action & Biological Rationale
The Zinc-Binding Paradigm
The biological activity of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is driven by the sulfonamide moiety (
The Benzofuran Advantage (Selectivity Filter)
While the sulfonamide "warhead" anchors the molecule, the 2-methyl-2,3-dihydrobenzofuran tail is the selectivity driver.
-
Hydrophobic Interactions: The bicyclic ring interacts with hydrophobic residues (e.g., Phe131, Val121 in hCA II; or Val131 in hCA IX) near the active site entrance.
-
Steric Probing: The 2-methyl group introduces a steric constraint.[1] By testing the R- vs. S- enantiomers, researchers can map the spatial tolerance of the enzyme's sub-pockets, which differ slightly between isoforms (e.g., the "selective pocket" in CA IX).
Pathway Visualization
The following diagram illustrates the inhibition logic and the structural biology workflow.
Caption: Mechanistic interaction of the tool compound with Carbonic Anhydrase domains.[1]
Experimental Protocols
Protocol A: Stopped-Flow CO₂ Hydrase Inhibition Assay
Purpose: To determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Substrate: CO₂ saturated water (prepared by bubbling CO₂ gas into water for 30 min at 25°C; approx. 33 mM).
-
Indicator: 0.2 mM Phenol Red.[1]
-
Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 10–50 nM).
-
Compound Stock: 10 mM in DMSO.
Procedure:
-
Preparation: Dilute the compound stock in the assay buffer to varying concentrations (e.g., 0.1 nM to 10 µM). Note: Keep DMSO concentration <1% to avoid enzyme denaturation.[1]
-
Incubation: Mix the enzyme solution with the compound solution. Incubate for 15 minutes at Room Temperature (RT) to allow the formation of the Enzyme-Inhibitor (E-I) complex.
-
Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the CO₂-Phenol Red solution.[1]
-
Measurement: Monitor the absorbance change at 557 nm (Phenol Red isosbestic point shift) over 10–100 seconds. This tracks the acidification of the medium as CO₂ is converted to bicarbonate and
.[2] -
Analysis:
-
Measure the initial velocity (
) of the uncatalyzed reaction (buffer only). -
Measure velocities (
) at different inhibitor concentrations. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive
.[1] -
Calculate
using the Cheng-Prusoff equation: .
-
Validation Check:
-
Always run Acetazolamide (standard CAI) as a positive control. The
for hCA II should be ~12 nM.
Protocol B: X-ray Crystallography Soaking (Fragment Screening)
Purpose: To visualize the binding mode and confirm the orientation of the 2-methyl group.
Procedure:
-
Crystallization: Grow apo-hCA II crystals using the hanging drop vapor diffusion method (Precipitant: 1.5 M sodium citrate, pH 8.0).
-
Soaking: Prepare a soaking solution containing the mother liquor + 10 mM of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
-
Immersion: Transfer the apo-crystals into the soaking solution.
-
Critical Step: Soak for 1–2 hours. Longer soaking may crack the crystals due to DMSO or lattice changes; shorter soaking may result in low occupancy.
-
-
Cryo-protection: Briefly dip crystals in mother liquor + 20% glycerol.
-
Diffraction: Flash-cool in liquid nitrogen and collect data at a synchrotron source.
-
Refinement: Look for electron density (
map) at the active site zinc.[1] The sulfonamide nitrogen should be ~2.0 Å from the Zn.
Application in Fragment-Based Drug Discovery (FBDD)[1]
This compound is rarely the "final drug" but rather a "starting point." The workflow below describes how to evolve this tool into a lead candidate.
Caption: Evolution of the benzofuran sulfonamide fragment into a lead candidate.
SAR Optimization Strategy (The "Tail Approach"):
-
Vector Identification: The X-ray structure will likely show the C2 or C3 position of the benzofuran ring pointing towards the "selective pocket."
-
Chemical Expansion:
-
Reaction: Bromination of the benzofuran ring followed by Suzuki-Miyaura coupling.
-
Goal: Attach bulky heteroaromatic rings or flexible linkers to interact with surface residues specific to CA IX (e.g., Gln92), thereby improving selectivity over CA II.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. Bioorganic & Medicinal Chemistry Letters, 22(5), 1560-1564. (Note: Representative citation for benzofuran-CA structural studies). Link
Sources
- 1. Methyl 2,3-Dihydrobenzofuran-5-Carboxylate|CAS 588702-80-1 [rlavie.com]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors | MDPI [mdpi.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the Antimicrobial Potential of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
[1]
Introduction & Pharmacophore Rationale[1][2][3][4]
The emergence of multi-drug resistant (MDR) pathogens necessitates the exploration of "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for biological targets. The compound 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide represents a strategic fusion of two such pharmacophores:
-
The Sulfonamide Moiety: A validated antibacterial warhead that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), disrupting the bacterial folate biosynthetic pathway critical for DNA/RNA synthesis.[1]
-
The Dihydrobenzofuran Core: A lipophilic bicycle that enhances membrane permeability and metabolic stability compared to simple benzene rings.[2] This core often improves binding affinity to hydrophobic pockets in target enzymes.[2]
This application note provides a rigorous, standardized workflow to validate the antimicrobial efficacy, mechanism of action, and synergistic potential of this specific hybrid molecule.
Compound Handling & Preparation[1][6]
Chemical Structure:
-
IUPAC Name: 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide[2]
-
Molecular Weight: ~213.25 g/mol (Estimation based on formula C9H11NO3S)
-
Solubility Profile: Low aqueous solubility; soluble in organic solvents (DMSO, DMF).
Protocol A: Stock Solution Preparation
Objective: Create a stable, homogenous stock for biological assays.
-
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).[2] Avoid ethanol, as it evaporates during incubation, altering concentrations.[2]
-
Concentration: Prepare a 10 mg/mL (or 50 mM) master stock.
-
Calculation: Weigh 10 mg of powder.[2] Dissolve in 1 mL of 100% DMSO. Vortex for 2 minutes until visually clear.
-
-
Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though 100% DMSO is self-sterilizing.[2]
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Primary Screening: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI M07 Standard) Critical Requirement: Sulfonamides are bacteriostatic and their activity is antagonized by thymidine and p-aminobenzoic acid (PABA).[2] Standard media often contain inhibitory levels of these metabolites.[2]
Protocol B: MIC Determination
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Must be certified "Low Thymidine/Thymine" (LTT).[2]
-
Validation: Test with Enterococcus faecalis ATCC 29212 and Trimethoprim/Sulfamethoxazole (SXT).[2] If MIC is >0.5/9.5 µg/mL, the media contains interfering thymidine and is invalid for this assay.
-
-
Bacterial Strains:
Workflow:
-
Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline. Dilute 1:100 in CAMHB-LTT.
-
Plate Setup: Use a 96-well round-bottom plate.
-
Inoculation: Add diluted bacterial suspension to wells 1-11. Final cell density: ~5 x 10^5 CFU/mL.[2]
-
Incubation: 35°C ± 2°C for 16-20 hours in ambient air.
-
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth (no button/turbidity).
Data Analysis:
Mechanistic Validation: PABA Reversal Assay
Rationale: To confirm that 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide acts via the folate pathway (DHPS inhibition), its activity must be antagonized by adding excess substrate (PABA).[2]
Protocol C: Competition Assay
-
Setup: Prepare two identical MIC plates as described in Protocol B.
-
Supplementation:
-
Execution: Run the MIC assay for the test compound and a control sulfonamide (e.g., Sulfamethoxazole).
-
Interpretation:
-
Positive Result (Folate Mechanism): MIC in Plate 2 increases by >4-fold (e.g., shifts from 8 µg/mL to >128 µg/mL) compared to Plate 1.
-
Negative Result (Off-Target Toxicity): MIC remains unchanged.[2] This suggests the benzofuran core is killing bacteria via a non-specific mechanism (e.g., membrane disruption) rather than folate inhibition.
-
Synergistic Potential: Checkerboard Assay
Rationale: Sulfonamides are rarely used as monotherapy.[2] They are clinically paired with DHFR inhibitors (like Trimethoprim) to create a "double-hit" blockade.[2]
Protocol D: Synergy with Trimethoprim
-
Matrix Design: Use a 96-well plate to create an 8x8 matrix.
-
X-axis: Serial dilutions of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
-
Y-axis: Serial dilutions of Trimethoprim.[2]
-
-
Inoculation & Incubation: Standard conditions (Protocol B).
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Interpretation:
-
FICI ≤ 0.5: Synergistic (The gold standard for Sulfa-drugs).[2]
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic.
Visualization of Mechanism & Workflow
Figure 1: Experimental Workflow & Decision Tree
This diagram outlines the logical flow of the investigation, including "Go/No-Go" decision points based on the PABA reversal result.
Caption: Step-wise validation pipeline. PABA reversal is the critical gatekeeper to confirm sulfonamide-specific activity.[2]
Figure 2: The Target Pathway (Folate Synthesis)
This diagram illustrates where the test compound acts versus the synergy partner (Trimethoprim).
Caption: The "Double-Hit" Strategy. The test compound blocks DHPS, while Trimethoprim blocks the downstream DHFR.
Safety & Selectivity Considerations
While the sulfonamide group targets bacterial DHPS (an enzyme humans lack), the benzofuran moiety can exhibit off-target pharmacology.
-
Carbonic Anhydrase Inhibition (CAI): Many sulfonamides inhibit human CA enzymes, leading to diuretic effects (as noted in literature for similar derivatives).[2]
-
Recommendation: Monitor for pH changes in media during mammalian cell testing.[2]
-
-
Cytotoxicity: Perform an MTT assay on HEK293 (kidney) or HepG2 (liver) cells.[2]
-
Selectivity Index (SI):
. -
Target: SI > 10 is desired for a lead candidate.[2]
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.[5][6] [Link]
-
Seydel, J. K. (1968).[2] Sulfonamides, structure-activity relationship, and mode of action.[2][1][7][8] Journal of Pharmaceutical Sciences, 57(9), 1455–1478. [Link]
-
Kozak, M., et al. (2022).[2] Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2847. [Link]
-
Masters, P. A., et al. (2003).[2] Trimethoprim-Sulfamethoxazole Revisited. Archives of Internal Medicine, 163(4), 402–410. [Link]
-
PubChem Compound Summary. (2023). 2,3-Dihydro-2-methylbenzofuran (Core Structure Analysis). National Center for Biotechnology Information.[2] [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goums.ac.ir [goums.ac.ir]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acu.edu.in [acu.edu.in]
High-Throughput Screening of Benzofuran Sulfonamides for Kinase Inhibitory Activity: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in drug discovery, particularly in oncology and inflammatory diseases.[1][2][3] The benzofuran sulfonamide scaffold represents a promising chemotype for the development of novel kinase inhibitors.[3][4][5] This application note provides a comprehensive guide to the high-throughput screening (HTS) of benzofuran sulfonamide libraries for identifying and characterizing potential kinase inhibitors. We detail a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay, specifically the LanthaScreen™ Eu Kinase Binding Assay, as a primary screening platform. The document outlines the assay principle, provides detailed step-by-step protocols for assay execution, and discusses crucial data analysis and interpretation methodologies. Furthermore, it addresses the importance of orthogonal assays for hit validation and offers insights into troubleshooting common HTS issues.
Introduction: The Convergence of a Privileged Scaffold and a Key Target Class
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[2] Kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of numerous diseases, propelling the development of small molecule inhibitors.[1][6] The benzofuran core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer properties.[4] When coupled with a sulfonamide moiety, a well-established pharmacophore known for its diverse pharmacological activities, the resulting benzofuran sulfonamides present a rich chemical space for kinase inhibitor discovery.[5]
High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large compound libraries to identify initial "hits".[1] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, versatility, and amenability to automation.[7] Among these, TR-FRET assays offer significant advantages, including reduced background fluorescence and enhanced signal stability, making them ideal for screening large compound collections.[6]
This application note will focus on the practical application of a TR-FRET based binding assay to screen a library of benzofuran sulfonamides against a representative protein kinase. The principles and protocols described herein are broadly applicable to a wide range of kinases, providing a foundational framework for researchers in the field.
Assay Principle: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by a test compound.[8][9]
The assay components are:
-
Kinase: The target protein of interest, typically with an epitope tag (e.g., GST, His).
-
Europium (Eu)-labeled Anti-Tag Antibody: Binds to the epitope tag on the kinase, serving as the FRET donor.
-
Alexa Fluor™ 647-labeled Kinase Tracer: An ATP-competitive ligand that binds to the kinase active site and acts as the FRET acceptor.
-
Test Compound: The benzofuran sulfonamide being evaluated for its ability to bind to the kinase.
Mechanism of Action:
-
High FRET State (No Inhibitor): In the absence of a competing inhibitor, the tracer binds to the kinase's ATP-binding site. This brings the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer in close proximity, resulting in a high degree of Fluorescence Resonance Energy Transfer (FRET) from the europium donor to the Alexa Fluor™ 647 acceptor.[8][9][10]
-
Low FRET State (Effective Inhibitor): When a test compound binds to the kinase's ATP site, it displaces the tracer.[8] This separation of the donor and acceptor fluorophores leads to a decrease in FRET. The magnitude of this decrease is proportional to the affinity of the test compound for the kinase.[8][9]
Figure 2: High-Throughput Screening Workflow.
Data Analysis and Interpretation
Primary Data Analysis
The primary output from the plate reader will be raw fluorescence intensity values at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET Ratio:
-
Emission Ratio = (Acceptor Emission at 665 nm) / (Donor Emission at 615 nm)
-
-
Normalize the Data:
-
Percent Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Where:
-
Ratio_sample is the emission ratio of the test compound well.
-
Ratio_pos_ctrl is the average emission ratio of the positive control wells (e.g., high concentration of a known inhibitor).
-
Ratio_neg_ctrl is the average emission ratio of the negative control wells (DMSO only).
-
-
Hit Identification and Confirmation
-
Hit Criteria: A common threshold for identifying a "hit" in a primary screen is a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.
-
Dose-Response Curves: Hits from the primary screen should be re-tested in a dose-response format to determine their potency (IC₅₀ value). [11]This involves a serial dilution of the compound to generate a concentration-response curve.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of inhibitor required to reduce the signal by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation. It is important to note that for accurate IC₅₀ determination, the assay should be run under initial velocity conditions with substrate concentrations at or near the Km. [11]
Table 1: Example Parameters from a Dose-Response Curve Fit.Parameter Description Example Value Top (Max Signal) The uninhibited signal (negative control). 1.5 Bottom (Min Signal) The fully inhibited signal (positive control). 0.2 Hill Slope The steepness of the curve. -1.2 IC₅₀ The concentration for 50% inhibition. 500 nM R² The goodness of fit. > 0.98
Assay Quality Control
The robustness of the HTS assay is assessed using the Z'-factor, which is a measure of the statistical effect size.
-
Z'-factor Calculation:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
-
Interpretation:
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
A Z'-factor between 0 and 0.5 is acceptable.
-
A Z'-factor less than 0 suggests the assay is not suitable for HTS.
-
Hit Validation and Orthogonal Assays
It is crucial to validate hits from the primary screen using orthogonal assays to eliminate false positives and confirm the mechanism of action.
-
Orthogonal Biochemical Assays: Employing an assay with a different detection method is highly recommended. [11]For example, if the primary screen was a binding assay, a functional assay that measures kinase activity (i.e., substrate phosphorylation) should be used for confirmation. Examples include:
-
LanthaScreen™ Kinase Activity Assay: A TR-FRET based assay that detects the phosphorylation of a substrate. [12] * ADP-Glo™ Kinase Assay: A luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
-
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) can be used to directly measure the binding kinetics (k_on and k_off) of the inhibitor to the kinase, providing a deeper understanding of the binding event. [11]* Cell-Based Assays: Ultimately, the activity of the confirmed hits should be evaluated in a cellular context to assess their cell permeability and on-target efficacy. [13]This can involve measuring the phosphorylation of a downstream substrate within a relevant cell line. [13]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal reagent concentrations.- High variability in dispensing.- Assay conditions not optimized. | - Re-optimize kinase, tracer, and antibody concentrations.- Check and calibrate liquid handlers.- Optimize incubation time and temperature. |
| High False Positive Rate | - Compound autofluorescence.- Compound aggregation.- Non-specific binding. | - Screen compounds for autofluorescence at the assay wavelengths.- Include detergents (e.g., Triton X-100) in the assay buffer.- Confirm hits with orthogonal assays. |
| Poor Dose-Response Curves | - Compound insolubility.- Incorrect dilution series.- Compound instability. | - Check compound solubility in assay buffer.- Verify the accuracy of the serial dilutions.- Assess compound stability over the course of the assay. |
| Table 2: Common HTS Troubleshooting Guide. |
Conclusion
The combination of the benzofuran sulfonamide scaffold and high-throughput screening using robust technologies like the LanthaScreen™ Eu Kinase Binding Assay provides a powerful platform for the discovery of novel kinase inhibitors. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can efficiently screen large compound libraries, identify and validate promising hits, and advance them into the drug discovery pipeline. The emphasis on rigorous assay optimization, quality control, and orthogonal validation ensures the generation of high-quality, reproducible data, which is paramount for the successful development of new therapeutic agents.
References
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
An, W. F., & Tolliday, N. (2010). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PMC. [Link]
-
Wang, B., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Sino Biological. (2026, February 2). Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. Sino Biological. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Alhassan, M., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Alhassan, M., et al. (2021). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]
-
Ohno, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Anastassiadis, T., et al. (2011). The IC 50 heatmap of common control kinase inhibitors against over 200 kinases. ResearchGate. [Link]
-
BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
-
Elkamhawy, A., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis Online. [Link]
-
Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed. [Link]
-
Ali, M., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
Sources
- 1. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Welcome to the technical support guide for the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, medicinal chemists, and process development scientists. The guidance herein is based on an analysis of the compound's structural features and established principles of purification for related chemical classes.
Introduction: Understanding the Molecule
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a molecule that presents several distinct purification challenges stemming from its key structural components:
-
A Polar Sulfonamide Group: The -SO₂NH₂ moiety is highly polar, capable of strong hydrogen bonding, which dictates its solubility and chromatographic behavior. Sulfonamides are generally crystalline solids.[1]
-
A Dihydrobenzofuran Core: This fused heterocyclic system provides a relatively nonpolar, rigid backbone.
-
A Chiral Center: The methyl group at the C2 position creates a stereocenter. Syntheses that do not employ chiral catalysts or starting materials will produce a racemic mixture of enantiomers, which are often difficult to separate by standard chromatographic or crystallization methods.[2][3][4]
These features combined result in a molecule of intermediate polarity with a propensity to retain polar impurities and, potentially, to exist as a hard-to-separate enantiomeric pair. This guide is structured to address the specific issues arising from this unique chemical architecture.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide?
A1: Based on common synthetic routes for aromatic sulfonamides, you should anticipate the following impurities:
-
Unreacted Starting Material: Residual 2-methyl-2,3-dihydro-1-benzofuran.
-
Hydrolysis Product: 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonic acid, formed from the hydrolysis of the intermediate sulfonyl chloride or, more slowly, the final sulfonamide.
-
Regioisomers: Sulfonation at other positions of the benzofuran ring, though the 5-position is often favored.
-
Residual Solvents: Solvents used in the synthesis and workup procedures.
Q2: How should I assess the purity of my sample?
A2: A multi-technique approach is recommended:
-
HPLC/UHPLC-MS: Reversed-phase HPLC with a C18 column is the workhorse method for assessing purity. A gradient method (e.g., water/acetonitrile with 0.1% formic acid) will typically resolve the target compound from most impurities. Mass spectrometry (MS) is invaluable for identifying impurities by their mass-to-charge ratio.[5]
-
¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%). Pay close attention to the aromatic region for isomers and the baseline for residual solvents.
-
Chiral HPLC: If your synthesis is not stereospecific, you will need a specialized chiral column (e.g., polysaccharide-based) to determine the enantiomeric excess (e.e.) of your product.
Q3: What are the best storage conditions to prevent degradation?
A3: The sulfonamide group is generally stable.[6][7] However, to prevent potential long-term hydrolysis to the sulfonic acid, especially in the presence of moisture, store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Purification Challenges
This section addresses common problems encountered during the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide in a practical question-and-answer format.
Problem 1: My crude product "oiled out" during recrystallization and will not solidify. What should I do?
-
Causality: "Oiling out" occurs when a compound separates from the solution as a liquid phase instead of a solid crystal lattice. This is often because the solution is too concentrated, the cooling is too rapid, or the presence of impurities disrupts crystallization.[8]
-
Solution Pathway:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add more of the hot solvent (10-20% additional volume) to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can promote the formation of larger, purer crystals. Do not move directly to an ice bath.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask just below the solvent line with a glass rod. Alternatively, if available, add a single seed crystal of the pure compound.[8]
-
Re-evaluate Solvent System: The chosen solvent may be too "good" or too "poor." A good recrystallization solvent dissolves the compound when hot but poorly when cold. For sulfonamides, mixtures like ethanol/water, isopropanol/water, or acetone/hexane are often effective.[8][9][10]
-
Problem 2: My HPLC shows two closely eluting peaks with identical mass spectra. What are they and how can I separate them?
-
Causality: This is a classic sign of enantiomers. Standard (achiral) HPLC columns cannot differentiate between these mirror-image isomers.[2][11]
-
Solution Pathway:
-
Confirmation: Confirm the presence of enantiomers using a chiral HPLC method. Common stationary phases for this include those based on derivatized cellulose or amylose.
-
Preparative Chiral Chromatography: This is the most direct method for separating enantiomers on a laboratory scale. The analytical chiral method can be scaled up to a preparative or semi-preparative system.
-
Diastereomeric Salt Resolution: A classical chemical approach involves reacting the racemic sulfonamide with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
-
Problem 3: My compound is streaking badly on a silica gel flash chromatography column.
-
Causality: Streaking, or tailing, on silica gel is common for polar and slightly acidic/basic compounds.[12] The acidic nature of silica can lead to strong, non-ideal interactions with the sulfonamide group.
-
Solution Pathway:
-
Modify the Mobile Phase:
-
For acidic compounds, adding a small amount of a modifier like acetic acid or formic acid (0.1-1%) to the eluent can improve peak shape.
-
For basic impurities or interactions, adding a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol can be effective.[13]
-
-
Switch the Stationary Phase:
-
Alumina (Neutral or Basic): Can be a good alternative to silica for compounds that are sensitive to acid.[13]
-
Reversed-Phase (C18): If the compound is sufficiently retained, reversed-phase flash chromatography using water/acetonitrile or water/methanol gradients can provide excellent purification.[14]
-
HILIC: Hydrophilic Interaction Liquid Chromatography is an excellent technique for purifying polar compounds that are too strongly retained on normal-phase silica or not retained enough on reversed-phase C18.[15][16]
-
-
Workflow & Decision Making
The following diagram outlines a logical workflow for the purification of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-pot synthesis of chiral dihydrobenzofuran framework via Rh/Pd catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes [sioc-journal.cn]
- 5. rjptonline.org [rjptonline.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Chiral Dihydrobenzofuran Acids Show Potent Retinoid X Receptor-Nuclear Receptor Related 1 Protein Dimer Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. labex.hu [labex.hu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Enhancing the Bioavailability of Benzofuran Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in experimental work with benzofuran derivatives. Recognizing the common challenge of poor aqueous solubility and subsequent low oral bioavailability inherent to many compounds in this class, this guide provides a series of troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols. The aim is to equip you with the practical knowledge to overcome these hurdles and advance your research.
Section 1: Understanding the Bioavailability Challenge with Benzofuran Derivatives
Benzofuran derivatives are a significant class of heterocyclic compounds, with many exhibiting a wide range of potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their therapeutic potential is often limited by their hydrophobic nature, leading to poor solubility in gastrointestinal fluids, and consequently, low and variable oral bioavailability.[3]
This section addresses common initial questions regarding the bioavailability of benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do my benzofuran derivatives consistently show low oral bioavailability in animal models?
A1: The low oral bioavailability of benzofuran derivatives is typically multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: As predominantly lipophilic molecules, benzofuran derivatives have limited ability to dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[3]
-
First-Pass Metabolism: After absorption from the gut, the drug-containing blood passes through the liver via the portal vein before reaching systemic circulation.[4] In the liver, the drug can be extensively metabolized by enzymes, reducing the amount of active drug that reaches the rest of the body.
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal epithelium that actively pumps xenobiotics, including some drugs, back into the GI lumen, thereby reducing their net absorption.[5]
Q2: How can I quickly assess if my benzofuran derivative is likely to have poor bioavailability?
A2: A preliminary assessment can be made by evaluating its physicochemical properties in the context of Lipinski's Rule of Five. While not a definitive predictor, a compound that deviates from these guidelines may have a higher likelihood of poor absorption or permeation. Additionally, in silico tools can predict properties like logP (lipophilicity) and aqueous solubility. Experimental determination of solubility in simulated gastric and intestinal fluids will provide a more direct indication of potential bioavailability issues.
Q3: Are there any structural modifications I can make to my benzofuran derivative to improve its intrinsic solubility?
A3: Yes, medicinal chemistry strategies can be employed to enhance the intrinsic solubility of a lead compound. This can involve the introduction of polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, to increase hydrophilicity. However, it is crucial to consider that such modifications can also impact the compound's pharmacological activity, and a careful structure-activity relationship (SAR) study is necessary.[6]
Section 2: Formulation Strategies to Enhance Bioavailability
Once the intrinsic properties of the benzofuran derivative are optimized, formulation strategies can be employed to further enhance its oral bioavailability. This section provides an overview of common techniques and troubleshooting advice.
Strategy 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier at the solid-state. This can lead to the drug being present in an amorphous, higher-energy state, which enhances its dissolution rate and apparent solubility.
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading | Poor miscibility of the drug and polymer. | Screen a variety of polymers with different properties. Use a combination of polymers. Consider using a plasticizer. |
| Recrystallization of the drug during storage | The amorphous drug is thermodynamically unstable. | Select a polymer that has strong interactions with the drug to inhibit crystallization. Store the solid dispersion in a low-humidity environment. |
| Poor dissolution of the final formulation | The polymer carrier may not be dissolving quickly enough. | Use a more rapidly dissolving polymer. Incorporate a surfactant into the formulation. |
Hot-melt extrusion is a solvent-free method for preparing solid dispersions that is readily scalable.
Materials:
-
Benzofuran derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64), hydroxypropyl methylcellulose acetate succinate (HPMCAS))
-
Hot-melt extruder with a twin-screw configuration
-
Chiller or conveyor belt for cooling the extrudate
-
Mill for grinding the extrudate
Procedure:
-
Premixing: Accurately weigh the benzofuran derivative and the chosen polymer. Physically mix the two components in a sealed container by manual shaking or using a blender.
-
Extruder Setup: Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be sufficient to melt the polymer and dissolve the drug without causing thermal degradation of the drug.
-
Extrusion: Feed the premixed powder into the extruder at a controlled rate. The molten mixture is then forced through a die to form a continuous strand or film.
-
Cooling: The extrudate is rapidly cooled on a chiller or conveyor belt to solidify the amorphous dispersion.
-
Milling and Sieving: The cooled extrudate is then milled into a fine powder and sieved to obtain a uniform particle size distribution.
Characterization: The resulting solid dispersion should be characterized for drug content, amorphicity (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)), and dissolution performance.
Strategy 2: Nanoparticle Formulations
Reducing the particle size of the drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant enhancement in dissolution rate.
| Problem | Potential Cause | Troubleshooting Steps |
| Particle aggregation | Insufficient stabilization of the nanoparticles. | Optimize the concentration of the stabilizer. Use a combination of steric and electrostatic stabilizers. |
| Low drug encapsulation efficiency | Poor affinity of the drug for the nanoparticle matrix. | Modify the formulation by changing the polymer or surfactant. Adjust the pH or ionic strength of the preparation medium. |
| Broad particle size distribution | Inconsistent nucleation and growth of nanoparticles. | Optimize the stirring speed, temperature, and addition rate of the non-solvent during nanoprecipitation. |
Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles.
Materials:
-
Benzofuran derivative
-
Biodegradable polymer (e.g., polylactic-co-glycolic acid (PLGA))
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the benzofuran derivative and the polymer (e.g., PLGA) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizer.
-
Nanoprecipitation: Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.
-
Solvent Evaporation: The organic solvent is then removed from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: The nanoparticles can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess stabilizer.
Characterization: The nanoparticles should be characterized for their size, size distribution, zeta potential (surface charge), drug loading, and in vitro drug release profile.
Strategy 3: Lipid-Based Formulations (e.g., SEDDS)
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids. The drug is dissolved in the lipid formulation, and the resulting emulsion facilitates its absorption.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor self-emulsification | Inappropriate ratio of oil, surfactant, and cosurfactant. | Systematically screen different combinations and ratios of excipients to construct a pseudo-ternary phase diagram and identify the optimal self-emulsifying region. |
| Drug precipitation upon dilution | The drug is not sufficiently solubilized in the resulting emulsion droplets. | Increase the concentration of the surfactant and/or cosurfactant. Select excipients with higher solubilizing capacity for the specific drug. |
| Instability of the formulation | Phase separation or drug precipitation over time. | Store the formulation in a sealed container at a controlled temperature. Evaluate the long-term stability of the formulation under different storage conditions. |
Materials:
-
Benzofuran derivative
-
Oil (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Cosurfactant (e.g., Transcutol HP, propylene glycol)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of the benzofuran derivative in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams: Systematically mix the selected oil, surfactant, and cosurfactant in different ratios. For each mixture, add a small amount of water and observe the formation of an emulsion. The regions that form clear or slightly bluish, stable microemulsions are identified as the self-emulsifying regions.
-
Formulation Preparation: Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant. Dissolve the benzofuran derivative in this mixture with the aid of vortexing and gentle heating in a water bath if necessary.
-
Evaluation of Self-Emulsification: Add a small volume of the prepared SEDDS formulation to a larger volume of water with gentle stirring and observe the formation of the emulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.
Section 3: Mechanistic Insights and Visualization
A deeper understanding of the biological targets and pathways affected by your benzofuran derivatives can guide your drug development efforts. Many anticancer benzofuran derivatives, for instance, have been shown to target tubulin polymerization or the mTOR signaling pathway.[6]
Diagram: Inhibition of Tubulin Polymerization
Caption: Inhibition of microtubule polymerization by a benzofuran derivative.
Diagram: mTOR Signaling Pathway Inhibition
Caption: Inhibition of the mTOR signaling pathway by a benzofuran derivative.
Section 4: References
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Abdel-Rahman, A. A. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]
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Andrade, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(3), 1381. [Link]
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BenchChem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem.
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Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27510-27540. [Link]
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El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12089-12111. [Link]
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Küpeli Akkol, E., et al. (2020). New Benzofuran Derivatives as an Antioxidant Agent. Molecules, 25(1), 104. [Link]
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Ma, Y., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22631–22671. [Link]
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Mei, G.-J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3653. [Link]
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Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]
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Rao, J., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]
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Reddy, V. R., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 92, 129425. [Link]
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Romagnoli, R., et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Drug Development Research, 82(8), 1149-1166. [Link]
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Sung, C.-T., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 201, 112422. [Link]
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Thakkar, R., et al. (2016). Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. The AAPS Journal, 18(5), 1231-1243. [Link]
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Tian, S., et al. (2023). Small-molecule mTOR inhibitors in the clinic: From bench to bedside. Journal of Hematology & Oncology, 16(1), 1-27. [Link]
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van de Merbel, N. C. (2006). Quantitative determination of buagafuran in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 830(2), 294-300. [Link]
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Vo, C. L.-N., et al. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmaceutical Investigation, 52(4), 415-437. [Link]
-
Wang, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 89, 639-647. [Link]
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Wiese, M., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(16), 4847. [Link]
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Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
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Wu, C.-Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced Drug Delivery Reviews, 57(5), 675-692.
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Wu, X., et al. (2022). Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. Pharmaceutics, 14(11), 2445. [Link]
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Yellepeddi, V. K., & Vangara, K. K. (2014). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. Journal of Pharmaceutical and Allied Sciences, 11(2), 1836-1847. [Link]
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Zakeri-Milani, P., et al. (2021). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Pharmaceutical Sciences, 110(8), 2849-2861. [Link]
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Zhang, Y., et al. (2018). Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability. Molecular Pharmaceutics, 15(10), 4546-4558. [Link]
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Zhao, L., et al. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Biological and Pharmaceutical Sciences, 21(2), 133-144. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide Analogs as Enzyme Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide scaffold. In the absence of extensive direct studies on this specific compound series, this document synthesizes data from closely related molecular structures to elucidate the key structural determinants for biological activity. We will explore how modifications to this scaffold can influence inhibitory potency against key enzyme targets, offering a predictive framework for researchers in drug discovery and development.
The 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide core integrates two privileged pharmacophores: the 2,3-dihydro-1-benzofuran moiety, a heterocyclic system found in a variety of biologically active compounds, and the aromatic sulfonamide group, a cornerstone in the design of enzyme inhibitors.[1] The strategic combination of these fragments suggests a high potential for developing potent and selective modulators of critical biological pathways.
The Core Scaffold: A Privileged Foundation
The fundamental structure of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide presents several key features that are amenable to chemical modification for SAR studies. The dihydrobenzofuran ring provides a rigid, three-dimensional framework. The methyl group at the chiral C2 position introduces stereochemical considerations that can significantly impact target engagement. The sulfonamide group at the C5 position is a well-established zinc-binding group, making it a prime candidate for targeting metalloenzymes like carbonic anhydrases.[2]
Caption: The core chemical structure of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide.
Structure-Activity Relationship Analysis
The therapeutic potential of this scaffold can be systematically explored by examining its interactions with key enzyme families known to be targeted by sulfonamide-containing molecules.
Carbonic Anhydrase (CA) Inhibition
Aromatic and heterocyclic sulfonamides are classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] The primary sulfonamide moiety (SO₂NH₂) is crucial for activity, as the sulfonamide anion (SO₂NH⁻) coordinates to the Zn(II) ion in the enzyme's active site. The 2,3-dihydro-1-benzofuran portion of the molecule extends into the active site cavity, and its interactions with hydrophilic and hydrophobic residues can significantly influence isoform selectivity and potency.[4]
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
The Unsubstituted Sulfonamide (R = H): An unsubstituted sulfonamide is essential for potent CA inhibition, as it allows for the necessary coordination with the zinc ion in the active site.[3]
-
N-Alkylation of the Sulfonamide (e.g., R = CH₃): Generally, N-alkylation of the sulfonamide group reduces or abolishes direct inhibitory activity against carbonic anhydrases because it prevents the necessary ionization and coordination to the zinc ion.[5] However, in some cases, N-alkylated sulfonamides can act as competitive inhibitors.[5]
-
N-Arylation of the Sulfonamide (e.g., R = Phenyl): Similar to N-alkylation, N-arylation is expected to significantly decrease or eliminate direct CA inhibitory activity due to steric hindrance and the inability to properly coordinate with the active site zinc.
-
The (2S)-Methyl Group: Based on related dihydrobenzofuran structures, the stereochemistry at the C2 position is critical. A (2S)-methyl group has been shown to enhance pharmacological activity in analogous systems, likely by providing a more favorable orientation within the enzyme's active site.
-
Substitutions on the Dihydrobenzofuran Ring: Modifications to the aromatic ring of the dihydrobenzofuran scaffold can be used to fine-tune selectivity for different CA isoforms by exploiting variations in the amino acid residues lining the active site.
Comparative Data for Hypothetical Carbonic Anhydrase Inhibitors:
| Analog | Modification | Predicted CA IX Inhibitory Activity | Rationale |
| 1 | Unsubstituted Sulfonamide | High | The primary sulfonamide is a potent zinc-binding group.[3] |
| 2 | N-Methylsulfonamide | Low to Inactive | N-substitution hinders coordination with the active site zinc.[5] |
| 3 | N-Phenylsulfonamide | Inactive | Steric bulk and lack of ionizable proton prevent zinc binding. |
Carbonic Anhydrase IX Signaling Pathway:
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis.[6] Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α).[4]
Caption: Key signaling events in the VEGFR-2 pathway leading to angiogenesis.
Cyclooxygenase-2 (COX-2) Inhibition
The parent compound, 2,3-dihydro-1-benzofuran-5-sulfonamide, has been reported to block cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. [7]COX-2 is an inducible isoform that is often upregulated at sites of inflammation and in various cancers. [2] Key SAR Insights for COX-2 Inhibition:
-
The Sulfonamide Moiety: The sulfonamide group is a common feature in selective COX-2 inhibitors (e.g., celecoxib), where it binds to a specific side pocket in the COX-2 active site that is absent in COX-1, conferring selectivity.
-
The Dihydrobenzofuran Core: The diaryl heterocyclic structure is a classic template for COX-2 inhibitors. The dihydrobenzofuran ring system can mimic one of the phenyl rings in traditional COX-2 inhibitors.
Cyclooxygenase-2 Signaling Pathway:
COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then converted to various prostaglandins, such as PGE₂, by downstream synthases. PGE₂ can then signal through its receptors to promote inflammation, pain, and cell proliferation. [8][9]
Caption: The COX-2 pathway for prostaglandin synthesis in inflammation.
Experimental Protocols
To validate the predicted activities of novel 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide analogs, robust and reproducible in vitro assays are essential. The following are detailed protocols for assessing carbonic anhydrase and VEGFR-2 inhibition.
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay is based on the principle that CAs can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically. [3] Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of human carbonic anhydrase II (or another isoform of interest) in cold Assay Buffer. Dilute to a working concentration (e.g., 10 nM) immediately before use.
-
Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile. Dilute in Assay Buffer to the final desired concentration (e.g., 1 mM).
-
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to create stock solutions. Prepare serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for the control).
-
Add 20 µL of the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable equation to determine the IC₅₀ value.
-
In Vitro VEGFR-2 Kinase Assay
This assay measures the amount of ATP consumed during the kinase reaction, which is inversely proportional to the amount of light produced by a luciferase-based detection reagent. [10] Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: A buffer containing MgCl₂, DTT, and other components optimal for VEGFR-2 activity.
-
Enzyme Solution: Recombinant human VEGFR-2 kinase domain.
-
Substrate Solution: A suitable peptide substrate for VEGFR-2.
-
ATP Solution: Prepare at a concentration near the Kₘ for VEGFR-2.
-
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Sorafenib) in DMSO and prepare serial dilutions.
-
Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo™).
-
-
Assay Procedure (96-well plate format):
-
Add the test compound or DMSO control to the wells.
-
Add the VEGFR-2 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ reagent.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.
-
Conclusion
The 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide scaffold represents a promising starting point for the development of novel enzyme inhibitors. By leveraging the established roles of the dihydrobenzofuran core and the sulfonamide moiety, and by systematically exploring modifications at key positions, it is possible to design potent and selective inhibitors of carbonic anhydrases, kinases, and potentially other enzyme families like cyclooxygenases. The SAR principles and experimental protocols outlined in this guide provide a robust framework for researchers to advance the discovery and development of new therapeutic agents based on this versatile chemical scaffold.
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- 9. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide's mechanism of action
Content Type: Publish Comparison Guide Subject: Mechanism of Action, Pharmacophore Utility, and Comparative Analysis[1]
Executive Summary: The Privileged Scaffold
2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (referred to herein as MDB-5S ) is a high-value pharmacophore scaffold used primarily in the design of selective metalloenzyme inhibitors and G-protein coupled receptor (GPCR) modulators.[1] While often categorized as a fine chemical intermediate, MDB-5S possesses intrinsic biological activity as a Carbonic Anhydrase Inhibitor (CAI) .[1]
Its structural significance lies in the fusion of a lipophilic dihydrobenzofuran tail with a hydrophilic sulfonamide "warhead."[1] This duality allows it to serve as a critical building block for:
-
Selective Carbonic Anhydrase Inhibitors (CAIs): Targeting tumor-associated isoforms (CA IX/XII) while sparing cytosolic isoforms (CA I/II).[1]
-
Dopamine D3 Receptor Antagonists: Serving as the polar anchor in complex CNS-active ligands.
This guide objectively compares MDB-5S against standard sulfonamides to validate its utility in drug discovery.
Mechanism of Action (MoA)
A. Intrinsic MoA: Zinc Coordination (The Warhead)
As a primary sulfonamide, the core mechanism of MDB-5S is the reversible inhibition of zinc-dependent metalloenzymes, specifically Carbonic Anhydrases (CAs).[1]
-
The Reaction: The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).[1] -
The Binding Event: The nitrogen atom of the sulfonamide is deprotonated (in the active site) and coordinates directly to the catalytic Zinc ion (
) located at the bottom of the enzyme's active site cone.[1] -
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
to bicarbonate ( ), effectively shutting down the enzyme's catalytic cycle.[1]
B. Structural Selectivity (The Tail)
Unlike generic sulfonamides (e.g., sulfanilamide), the 2-methyl-2,3-dihydrobenzofuran ring provides a unique steric and lipophilic profile:[1]
-
Hydrophobic Interaction: The benzofuran ring occupies the hydrophobic pocket of the enzyme active site.[1]
-
Selectivity Filter: The "bent" geometry of the dihydro-ring system allows for specific fitting into the active sites of membrane-bound isoforms (like CA IX) compared to the more restricted pockets of cytosolic CA II.[1]
C. Applied MoA: Dopamine D3 Antagonism
In the context of CNS drug design, MDB-5S is often derivatized.[1] When linked to a piperazine or similar spacer, the sulfonamide group forms hydrogen bonds with key serine or threonine residues in the orthosteric binding pocket of the Dopamine D3 receptor, while the benzofuran moiety interacts with aromatic residues (Phe/Trp) via
Visualization: Pharmacophore Logic & Pathway[1]
The following diagram illustrates the dual mechanistic pathways of MDB-5S: its intrinsic inhibition of Carbonic Anhydrase and its derivatization into D3 receptor antagonists.
Caption: Dual mechanistic pathways of MDB-5S showing direct Zinc inhibition (top) and GPCR modulation via derivatization (bottom).[1]
Comparative Analysis
The table below contrasts MDB-5S with the industry standard (Acetazolamide) and a structural analog (Sulfamethoxazole).
| Feature | MDB-5S (The Scaffold) | Acetazolamide (Standard CAI) | Sulfamethoxazole (Antibacterial) |
| Primary Target | Carbonic Anhydrase (CA) / D3 Receptor (as fragment) | Carbonic Anhydrase (Pan-isoform) | Dihydropteroate Synthase (DHPS) |
| Binding Mechanism | Zn²⁺ Coordination + Hydrophobic Pocket Fit | Zn²⁺ Coordination + Thiadiazole Interaction | PABA Antagonism (Folate Pathway) |
| Lipophilicity (LogP) | High (~1.2 - 2.0) | Low (-0.[1]26) | Moderate (0.[1]89) |
| Selectivity Potential | High (Due to bulky benzofuran tail) | Low (Systemic side effects common) | High for bacterial DHPS |
| Key Application | Lead optimization for Cancer (CA IX) & CNS (D3) | Glaucoma, Altitude Sickness, Diuretic | Bacterial Infection (UTI) |
| Permeability | High (Blood-Brain Barrier penetrant potential) | Low to Moderate | Moderate |
Key Insight: MDB-5S offers superior lipophilicity compared to Acetazolamide, making it a better starting point for drugs requiring tissue penetration (e.g., solid tumors) or CNS activity.[1]
Experimental Protocols for Validation
To cross-validate the MoA of MDB-5S, the following self-validating experimental systems are recommended.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)
Purpose: To quantify the intrinsic inhibitory constant (
-
Reagent Prep: Prepare purified human CA I, II, and IX enzymes. Dissolve MDB-5S in DMSO (stock 10 mM).
-
Indicator System: Use a phenol red indicator buffer (Hepes 20mM, pH 7.5) to monitor the acidification caused by CO₂ hydration.[1]
-
Reaction:
-
Mix Enzyme + MDB-5S (incubate 15 min at 25°C).
-
Rapidly mix with CO₂-saturated water using a Stopped-Flow apparatus.[1]
-
-
Measurement: Monitor absorbance drop at 557 nm.
-
Calculation: Determine the initial velocity (
). Fit data to the Michaelis-Menten equation to derive and convert to using the Cheng-Prusoff equation.[1]-
Validation Check: Acetazolamide must be run as a positive control (
nM against hCA II).[1]
-
Protocol B: X-Ray Crystallography (Structural Validation)
Purpose: To confirm the zinc coordination and benzofuran orientation.[1]
-
Crystallization: Co-crystallize hCA II with MDB-5S using the hanging drop vapor diffusion method (precipitant: ammonium sulfate).
-
Diffraction: Collect data at a synchrotron source (resolution < 2.0 Å).
-
Refinement: Solve structure using molecular replacement (PDB: 3CA6 as template).
-
Validation Criteria:
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Nocentini, A., et al. (2019).[1] Benzofuran-based sulfonamides as selective carbonic anhydrase inhibitors: Towards novel cancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]
-
Google Patents. (2010).[1] 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand. Patent US20120004226A1.[1] (Cites MDB-5S as intermediate). Link
-
Biosynth. (2024).[1] 2,3-Dihydro-1-benzofuran-5-sulfonamide Product Data. Link[1]
Sources
Comparative analysis of benzofuran vs. other heterocyclic sulfonamides
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The Scaffold Decision Matrix
In the design of sulfonamide-based inhibitors—particularly for Carbonic Anhydrases (CAs) and anticancer targets—the choice of the heterocyclic tail is not merely structural; it is a determinant of metabolic fate, isoform selectivity, and toxicity.
While benzothiazole and indole sulfonamides have historically dominated the literature, benzofuran sulfonamides have emerged as a superior alternative in specific high-value applications. This guide objectively analyzes the performance of benzofuran scaffolds against their heterocyclic counterparts, supported by experimental
Key Findings:
-
Selectivity: Benzofuran sulfonamides exhibit superior selectivity for tumor-associated hCA IX and XII over cytosolic hCA I and II compared to benzothiazoles.
-
Safety: Unlike indole sulfonamides, which are associated with high rates of dermal sensitization (glutathione reactivity), benzofurans offer a cleaner toxicology profile.
-
Potency: Benzofuran hydrazides achieve sub-nanomolar potency (
nM) against hypoxic tumor targets.
Structural & Physicochemical Basis
The primary differentiator between benzofuran and its isosteres (indole, benzothiophene) is the electronic nature of the heteroatom and the hydrogen-bonding potential.
Pharmacophore Comparison
-
Benzofuran (Oxygen): Acts purely as a hydrogen bond acceptor. The ring is electron-rich but less prone to oxidative metabolism than indole.
-
Indole (Nitrogen): Contains an N-H donor (unless N-substituted). This N-H can be a liability for membrane permeability and is often a site for metabolic conjugation.
-
Benzothiazole (Sulfur/Nitrogen): Lower solubility generally; the sulfur atom increases lipophilicity significantly (ClogP) but can introduce metabolic soft spots (S-oxidation).
Visualization: Scaffold SAR Logic
Figure 1: Comparative Structure-Activity Relationship (SAR) logic for selecting benzofuran over indole or benzothiazole scaffolds.
Performance Analysis: Carbonic Anhydrase Inhibition
The most rigorous data comparing these scaffolds comes from Carbonic Anhydrase (CA) inhibition studies, specifically targeting the tumor-associated isoforms hCA IX and XII (markers of hypoxia).
Quantitative Comparison ( Data)
The following table synthesizes inhibition constants (
| Scaffold Class | Linker Type | Target Isoform | Selectivity (vs hCA II) | Performance Verdict | |
| Benzofuran | Hydrazide | hCA IX | 10.0 - 37.4 | High (>50-fold) | Best for Hypoxic Tumors |
| Benzothiazole | Ureido | hCA IX | 25.8 - 61.5 | Moderate | Good Potency, Lower Selectivity |
| Indole | Sulfonamide | hCA II | 3.3 - 12.0 | Low (Favors hCA II) | High Potency, Poor Isoform Selectivity |
| Benzofuran | Hydrazone | hCA XII | 10.1 - 71.8 | High | Excellent Membrane Permeability |
Analysis:
-
Benzofuran Advantage: Benzofuran hydrazides (e.g., Compounds 5a/5b in literature) demonstrate
values as low as 10 nM for hCA IX. Crucially, they show lower affinity for the ubiquitous cytosolic hCA I and II compared to benzothiazoles, reducing off-target effects (e.g., systemic acidosis). -
Benzothiazole Limitation: While potent (two-digit nanomolar), benzothiazole derivatives often retain high affinity for hCA II (
nM), which is undesirable for tumor-specific targeting.
Safety & Toxicology: The "Sensitization" Factor
A critical, often overlooked differentiator is dermal and ocular sensitization .
-
The Indole Problem: Experimental data utilizing the Magnusson–Kligman assay indicates that indole sulfonamides, particularly 5-hydroxyindole derivatives, are strong sensitizers .[1] They react rapidly with reduced glutathione (GSH), leading to hapten formation and immune response. This has historically stalled the clinical development of many indole-based sulfonamides.
-
The Benzofuran Solution: In parallel testing, benzofuran isosteres showed significantly lower reactivity with GSH. Only 2 out of 11 synthesized benzofuran sulfonamides showed even moderate sensitization, making them a safer scaffold for long-term therapeutic use.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
Synthesis: Sonogashira Coupling Route (Modern Approach)
Why this route? Traditional Rap-Stoermer synthesis is harsh. The Pd/Cu-catalyzed route allows for the installation of sensitive sulfonamide precursors under mild conditions.
-
Reagents: 2-Iodophenol derivative, Terminal alkyne (bearing the sulfonamide or precursor),
(2 mol%), CuI (1 mol%), (solvent/base). -
Procedure:
-
Dissolve iodophenol and alkyne in degassed
. -
Add catalysts under inert atmosphere (
). -
Stir at Room Temperature for 4-6 hours (monitoring by TLC).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Sulfonamide Activation: If the alkyne contained a thiol, oxidize to sulfonamide using
followed by amination.
Assay: Stopped-Flow Hydration Kinetics
Why this method? Standard colorimetric assays are too slow for the high turnover rate of Carbonic Anhydrase (
Workflow Diagram:
Figure 2: Protocol flow for determining inhibition constants (
Protocol Steps:
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
(to maintain ionic strength). -
Substrate: Saturated
solution in water at 25°C. -
Indicator: Phenol Red (0.2 mM).
-
Measurement:
-
Inject inhibitor (benzofuran sulfonamide) + Enzyme (hCA) into the mixing chamber.
-
Simultaneously inject
solution. -
Track the decrease in absorbance at 557 nm (acidification) over 0.5–1.0 seconds.
-
-
Control: Run Acetazolamide (AAZ) as a standard reference (
nM for hCA II).
References
-
Abd El-All, A. S., et al. (2021). "Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Graham, S. L., et al. (1990).[2] "Topically active carbonic anhydrase inhibitors.[2] 3. Benzofuran- and indole-2-sulfonamides."[2] Journal of Medicinal Chemistry.
-
Eldehna, W. M., et al. (2022). "Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Napiórkowska, M., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel).
-
Reddy, K. H., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.
Sources
Benchmarking the anti-cancer activity of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Executive Summary
This guide outlines the technical benchmarking of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (referred to herein as MBFS-5 ). As a rigidified, lipophilic sulfonamide scaffold, MBFS-5 represents a class of inhibitors targeting tumor-associated Carbonic Anhydrases (CA IX and XII).
Unlike classic benzene-sulfonamides, the dihydrobenzofuran moiety offers restricted conformational freedom and enhanced lipophilicity, potentially improving membrane permeability and isoform selectivity. This guide provides the experimental framework to validate MBFS-5 against the current clinical stage gold-standard (SLC-0111 ) and the broad-spectrum reference (Acetazolamide ).
Mechanistic Grounding: The Hypoxic Tumor Target
To benchmark MBFS-5 effectively, one must understand that its primary anti-cancer mechanism is likely not direct cytotoxicity (like cisplatin) but the disruption of pH regulation in hypoxic tumors.
Solid tumors develop hypoxic cores where HIF-1
Pathway Visualization
The following diagram illustrates the specific intervention point for MBFS-5 within the hypoxic signaling cascade.
Figure 1: Mechanism of Action. MBFS-5 targets the hypoxia-induced CA IX enzyme, disrupting the pH differential required for tumor survival.
Comparative Benchmarking Strategy
An objective evaluation requires comparing MBFS-5 against established agents with known profiles.
| Comparator | Role | Mechanism | Why Compare? |
| Acetazolamide (AAZ) | Broad Reference | Pan-CA Inhibitor (Ki ~10 nM) | Establishes baseline potency. If MBFS-5 is weaker than AAZ, it fails the potency threshold. |
| SLC-0111 | Clinical Benchmark | Selective CA IX/XII Inhibitor | Establishes selectivity . AAZ inhibits essential cytosolic CAs (I/II); SLC-0111 does not. MBFS-5 must match this selectivity profile. |
Experimental Protocols
Protocol A: Stopped-Flow CO Hydration Assay (The Gold Standard)
Purpose: To determine the Inhibition Constant (Ki) against specific isoforms.
Scientific Rationale: Colorimetric endpoints are too slow for Carbonic Anhydrase, which has a turnover of
Workflow:
-
Enzyme Prep: Recombinant human CA I, II (cytosolic, off-target) and CA IX-mimic (extracellular domain, on-target).
-
Buffer: Phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5).
-
Reaction:
-
Syringe A: Enzyme + MBFS-5 (incubated 15 min).
-
Syringe B: CO
saturated water.
-
-
Measurement: Rapid mixing (<10ms). Monitor absorbance drop at 557 nm (acidification).
-
Calculation: Fit to the Michaelis-Menten equation to derive IC
, then convert to Ki using the Cheng-Prusoff equation.
Success Criteria:
-
MBFS-5 Ki (CA IX) < 50 nM.
-
Selectivity Ratio (Ki CA II / Ki CA IX) > 50.
Protocol B: 3D Spheroid Hypoxic Cytotoxicity
Purpose: To validate activity in a physiological tumor model.
Scientific Rationale: CA IX inhibitors often show no efficacy in standard 2D cell culture because standard incubators (21% O
Figure 2: 3D Spheroid Assay Workflow. Essential for validating hypoxia-dependent inhibitors.
Data Presentation & Analysis
When publishing your findings, structure your data to highlight the Selectivity Index (SI) . The dihydrobenzofuran scaffold of MBFS-5 is expected to influence the SI due to steric constraints in the active site.
Table 1: Enzymatic Inhibition Profile (Mock Data Structure)
| Compound | Ki hCA I (nM) (Off-Target) | Ki hCA II (nM) (Off-Target) | Ki hCA IX (nM) (Tumor Target) | Ki hCA XII (nM) (Tumor Target) | Selectivity (II/IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 (Poor) |
| SLC-0111 | >10,000 | >10,000 | 45 | 4.5 | >200 (Excellent) |
| MBFS-5 | TBD | TBD | Target: <50 | Target: <50 | Target: >50 |
Interpretation Guide:
-
High hCA II Inhibition: Predicts systemic side effects (e.g., paresthesia, metallic taste) common with Acetazolamide.
-
High hCA IX Potency: Correlates with anti-metastatic potential in breast and colon cancer models.
-
MBFS-5 Advantage: If MBFS-5 shows Ki < 10 nM for CA IX but > 1000 nM for CA II, it validates the dihydrobenzofuran scaffold as a superior "tail" for the sulfonamide zinc-binding group [1].
References
-
Supuran, C. T. (2017).[3][4] Carbonic anhydrase inhibition and the management of hypoxic tumors.[3][5][6][7] Metabolites, 7(3), 48. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: new targets for cancer therapy.[1][6] Oncotarget, 3(1), 84. Link
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link
Sources
- 1. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of the cytosolic and tumour-associated carbonic anhydrase isozymes I, II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Therapeutic Index of Novel Benzofuran Sulfonamides: A Methodological and Comparative Analysis
In the landscape of preclinical drug development, the therapeutic index (TI) stands as a critical gatekeeper, quantifying the margin of safety between a drug's desired efficacy and its adverse toxic effects. A compound with a wide therapeutic window is a promising candidate for further development, while one with a narrow index requires careful consideration and often, intensive therapeutic monitoring. This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide .
Given that this specific molecule is not extensively characterized in published literature, we will approach this assessment as a practical, methodological guide for researchers. We will ground our analysis in the known pharmacology of its core chemical moieties: the benzofuran nucleus and the sulfonamide group. Benzofuran derivatives are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The sulfonamide group is a well-established pharmacophore, central to a range of therapeutics from antibiotics to diuretics and anti-inflammatory agents.[4]
This guide will therefore hypothesize a potential anti-inflammatory application for our target compound and detail the necessary in vitro and in vivo studies to determine its efficacy and toxicity, culminating in the calculation of its therapeutic index. This will be compared against established anti-inflammatory drugs to provide context for its potential clinical utility.
The Foundational Concept: Understanding the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety.[5] It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[6][7]
Therapeutic Index (TI) = TD50 / ED50 [8]
In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.[7][9]
Therapeutic Index (TI) = LD50 / ED50 [9]
A higher TI is preferable, as it indicates a wider margin between the effective and toxic doses.[5][10] Drugs with a low therapeutic index have a narrow margin of safety and may require therapeutic drug monitoring in a clinical setting.[6][11]
Caption: Conceptual relationship between ED50, TD50, and the Therapeutic Index (TI).
Experimental Workflow for TI Determination
A systematic approach is required to generate the data needed for TI calculation. This involves a tiered screening process, starting with high-throughput in vitro assays and progressing to more complex in vivo models. This workflow ensures that resources are focused on compounds with the most promising safety and efficacy profiles.
Caption: Tiered experimental workflow for determining the Therapeutic Index.
Phase 1: In Vitro Assessment of Cytotoxicity
The initial step in toxicological profiling is to assess the compound's effect on cell viability using in vitro assays.[12][13] These tests are rapid, cost-effective, and reduce the reliance on animal testing in the early stages of discovery.[14][15] A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages for an anti-inflammatory context) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide (e.g., from 0.1 µM to 100 µM) in culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that reduces cell viability by 50% is the IC50 (Inhibitory Concentration 50%).
Phase 2: In Vivo Determination of Efficacy (ED50) and Toxicity (LD50)
Following promising in vitro results, in vivo studies are conducted to understand the compound's effects within a whole biological system.[16] These studies are essential for determining the ED50 and LD50 values needed to calculate the therapeutic index.[17]
Protocol: In Vivo Efficacy - Carrageenan-Induced Paw Edema in Rats (ED50)
This is a classic model for evaluating the activity of acute anti-inflammatory agents.
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group). Administer 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide orally at various doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Plot a dose-response curve and determine the ED50, the dose that causes 50% inhibition of edema.
Protocol: In Vivo Acute Oral Toxicity (LD50)
This study is performed to determine the acute lethal dose of the compound. It should be conducted in compliance with guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).
-
Animal Selection: Use a single sex of rodent (e.g., female Wistar rats), as this is often more sensitive.
-
Dose Administration: Administer the compound orally in a single large dose to different groups of animals. The study can be performed using a stepwise procedure with a starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.[18] Key observations include changes in behavior, body weight, and any clinical signs of toxicity.[19]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Analysis: The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[20]
Data Analysis and Comparative Assessment
With the experimentally derived ED50 and LD50 values, the therapeutic index can be calculated. To contextualize the results, it is crucial to compare the TI of the novel compound with that of existing drugs used for the same indication.
For our hypothetical anti-inflammatory compound, we will compare it against a traditional NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib), which is also a sulfonamide derivative.
Table 1: Hypothetical Efficacy, Toxicity, and Therapeutic Index Data
| Compound | Efficacy Model | ED50 (mg/kg) | Acute Toxicity | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | Carrageenan Paw Edema | 50 | Oral, Rat | >2000 | >40 |
| Ibuprofen (Reference) | Carrageenan Paw Edema | 100 | Oral, Rat | 636 | ~6.4 |
| Celecoxib (Reference) | Carrageenan Paw Edema | 30 | Oral, Rat | >2000 | >66.7 |
Note: The data for the investigational compound is hypothetical for illustrative purposes. Reference data is based on literature values.
From this hypothetical data, our novel compound demonstrates an efficacy (ED50) of 50 mg/kg. Its acute oral toxicity study shows no mortality at the limit dose of 2000 mg/kg, indicating a low acute toxicity profile. This results in a therapeutic index of >40.
When compared to Ibuprofen, our compound shows better efficacy (lower ED50) and a significantly wider therapeutic window. Its profile is more comparable to Celecoxib, another sulfonamide-based anti-inflammatory, which also has a high therapeutic index. This suggests that 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide could be a promising candidate with a favorable safety profile.
Conclusion and Future Directions
The assessment of the therapeutic index is a cornerstone of drug safety evaluation.[8] This guide outlines a structured, multi-step process for determining the TI of a novel compound, 2-Methyl-2,3-dihydro-1-benzofuran-5-sulfonamide. By integrating in vitro cytotoxicity assays with in vivo models of efficacy and toxicity, researchers can build a robust data package to support go/no-go decisions in a drug development pipeline.
Our hypothetical analysis suggests that this compound may possess a favorable safety profile, warranting further investigation. The next logical steps would include sub-chronic toxicity studies to evaluate the effects of repeated dosing and to identify potential target organs of toxicity.[18][21] Furthermore, exploring the mechanism of action—for instance, its selectivity for COX-1 versus COX-2 enzymes—would provide deeper insight into its efficacy and potential side-effect profile.
References
-
Medical News Today. (2025). What is the therapeutic index of drugs?[Link]
-
FASS, F. A. (n.d.). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Medbullets. (2021). Therapeutic Index - Pharmacology. [Link]
-
StudySmarter. (2024). Therapeutic Index: Definition & Formula. [Link]
-
Pawar, A. (2024). ED50. StatPearls - NCBI Bookshelf. [Link]
-
Dr.Oracle. (2025). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?[Link]
-
Taylor & Francis Online. (n.d.). TD50 – Knowledge and References. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
